2-Bromo-4-phenylpyridine
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propiedades
IUPAC Name |
2-bromo-4-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRIILKQTJUOQCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8068915 | |
| Record name | 2-Bromo-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54151-74-5 | |
| Record name | 2-Bromo-4-phenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54151-74-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, 2-bromo-4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054151745 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, 2-bromo-4-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Bromo-4-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8068915 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Bromo-4-phenylpyridine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, and reactivity of 2-Bromo-4-phenylpyridine. This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and functional materials.
Core Chemical Properties
This compound is a substituted pyridine derivative with a phenyl group at the 4-position and a bromine atom at the 2-position.[1][2] Its chemical and physical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrN | [1][2][3] |
| Molecular Weight | 234.09 g/mol | [1][2][3] |
| Melting Point | 65-66 °C | [1] |
| Boiling Point | 311.7 °C at 760 mmHg | [1] |
| Density | 1.426 g/cm³ | [1] |
| Refractive Index | 1.606 | [1] |
| Flash Point | 142.3 °C | [1] |
| Storage Temperature | Room Temperature, Inert Atmosphere | [1][4] |
| Physical Form | Solid | [4] |
Chemical Structure and Identification
The structure of this compound is defined by the following identifiers:
| Identifier | Value | Reference |
| IUPAC Name | This compound | [2][4] |
| CAS Number | 54151-74-5 | [1][2][3] |
| SMILES | C1=CC=C(C=C1)C2=CC(=NC=C2)Br | [2] |
| InChI | InChI=1S/C11H8BrN/c12-11-8-10(6-7-13-11)9-4-2-1-3-5-9/h1-8H | [2][4] |
| InChIKey | KRIILKQTJUOQCJ-UHFFFAOYSA-N | [2][4] |
digraph "this compound" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#202124"];// Atom nodes N1 [label="N", pos="0.0,0.0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0.0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"]; Br7 [label="Br", pos="-2.6,-0.0!"]; C8 [label="C", pos="0.0,-4.2!"]; C9 [label="C", pos="-1.2,-4.9!"]; C10 [label="C", pos="-1.2,-6.3!"]; C11 [label="C", pos="0.0,-7.0!"]; C12 [label="C", pos="1.2,-6.3!"]; C13 [label="C", pos="1.2,-4.9!"];
// Bond edges edge [style=solid]; N1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N1; C2 -- Br7; C4 -- C8; C8 -- C9; C9 -- C10; C10 -- C11; C11 -- C12; C12 -- C13; C13 -- C8;
// Double bonds edge [style=double]; C2 -- C3 [len=1.5]; C4 -- C5 [len=1.5]; C6 -- N1 [len=1.5]; C8 -- C9 [len=1.5]; C10 -- C11 [len=1.5]; C12 -- C13 [len=1.5]; }
Caption: Chemical structure of this compound.
Experimental Protocols
This compound is a versatile reagent in cross-coupling reactions, allowing for the introduction of various functionalities at the 2-position of the pyridine ring. Below are generalized experimental protocols for common transformations.
Synthesis of this compound
Materials:
-
2-Amino-4-phenylpyridine
-
Hydrobromic acid (48%)
-
Bromine
-
Sodium nitrite
-
Sodium hydroxide
-
Organic solvent (e.g., diethyl ether or ethyl acetate)
-
Anhydrous sodium sulfate
Procedure:
-
Preparation: In a reaction vessel, dissolve 2-amino-4-phenylpyridine in 48% hydrobromic acid and cool the mixture to 0-5 °C with stirring.
-
Bromination: Slowly add bromine to the cooled solution while maintaining the temperature below 5 °C.
-
Diazotization: Prepare a solution of sodium nitrite in water and add it dropwise to the reaction mixture, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
Work-up: Slowly raise the temperature to room temperature. Neutralize the solution by the slow addition of a sodium hydroxide solution, keeping the temperature below 20 °C.
-
Extraction: Extract the aqueous layer multiple times with an organic solvent.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.
Suzuki-Miyaura Cross-Coupling Reaction
This reaction is a powerful method for forming carbon-carbon bonds.
Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1–1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, 2.0–3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene)
Procedure:
-
Reaction Setup: In a dry flask under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Solvent Addition: Add the degassed solvent to the flask.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Buchwald-Hartwig Amination
This reaction is used to form carbon-nitrogen bonds.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Materials:
-
This compound
-
Primary or secondary amine (1.2-1.5 equivalents)
-
Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-5 mol%)
-
Phosphine ligand (e.g., XPhos, BINAP, 1.5-10 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 equivalents)
-
Anhydrous solvent (e.g., toluene, dioxane)
Procedure:
-
Catalyst Pre-formation: In a dry flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base. Add the anhydrous solvent and stir for 10-15 minutes at room temperature.
-
Reactant Addition: Add this compound and the amine to the reaction mixture.
-
Reaction: Heat the mixture to 80-110 °C with vigorous stirring. Monitor the reaction's progress.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Spectroscopic Analysis
Standard spectroscopic techniques are used to characterize this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on both the pyridine and phenyl rings. The chemical shifts will be influenced by the bromine atom and the nitrogen in the pyridine ring.
-
¹³C NMR: The carbon-13 NMR spectrum will display signals for the eleven carbon atoms in the molecule. The carbon attached to the bromine will be shifted downfield.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound (234.09 g/mol ). A characteristic isotopic pattern for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed for the molecular ion and any bromine-containing fragments.
Biological Activity and Signaling Pathways
Currently, there is limited publicly available information on the specific biological activities or involvement of this compound in cellular signaling pathways. Its primary role in the scientific literature is as a synthetic intermediate for the construction of more complex molecules with potential biological applications. Derivatives of similar bromo-pyridines have been investigated for various therapeutic areas, suggesting that compounds derived from this compound may warrant further biological evaluation.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated area or fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.[4]
References
An In-depth Technical Guide to 2-Bromo-4-phenylpyridine (CAS: 54151-74-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Bromo-4-phenylpyridine, a key building block in organic synthesis. This document details its physicochemical properties, synthesis, reactivity, and applications, with a focus on its role in the development of novel molecules for pharmaceutical and materials science research.
Physicochemical Properties
This compound is a substituted pyridine derivative with the following key properties:
| Property | Value | Reference(s) |
| CAS Number | 54151-74-5 | [1][2] |
| Molecular Formula | C₁₁H₈BrN | [1][2] |
| Molecular Weight | 234.09 g/mol | [1][2] |
| Melting Point | 65-66 °C | [3] |
| Boiling Point | 311.7 °C at 760 mmHg | [3] |
| Density | 1.426 g/cm³ | [3] |
| Appearance | Solid | |
| IUPAC Name | This compound | [1] |
| Synonyms | Pyridine, 2-bromo-4-phenyl-; (2-Bromo-pyridin-4-yl)benzene; 4-Phenyl-2-bromopyridine | [3] |
Synthesis
Plausible Synthetic Pathway:
A potential synthetic route to this compound could start from 2-amino-4-phenylpyridine. The amino group can be converted to a diazonium salt, which is subsequently displaced by a bromide ion.
Caption: Plausible synthesis of this compound.
Experimental Protocol (General Procedure for Sandmeyer-type Bromination)
This protocol is a general representation and would require optimization for the specific synthesis of this compound.
-
Diazotization: 2-Amino-4-phenylpyridine is dissolved in an aqueous solution of hydrobromic acid (HBr) and cooled to 0-5 °C. An aqueous solution of sodium nitrite (NaNO₂) is then added dropwise while maintaining the low temperature. This results in the formation of the corresponding diazonium salt.
-
Bromination: The diazonium salt solution is then treated with a solution of copper(I) bromide (CuBr) in HBr (Gattermann reaction) or heated to induce decomposition in the presence of bromide ions (Sandmeyer reaction), leading to the formation of this compound.
-
Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by techniques such as column chromatography or recrystallization.
Reactivity and Applications in Organic Synthesis
This compound is a valuable building block in organic synthesis, primarily utilized in transition-metal-catalyzed cross-coupling reactions. The bromine atom at the 2-position of the pyridine ring serves as an excellent leaving group, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura coupling is a powerful and widely used method to form biaryl compounds. This compound can be coupled with various boronic acids or their esters in the presence of a palladium catalyst and a base to generate a diverse range of 2,4-disubstituted pyridine derivatives. These structures are of significant interest in medicinal chemistry and materials science.
General Workflow for a Suzuki-Miyaura Coupling Reaction:
References
Synthesis of 2-Bromo-4-phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a robust and efficient two-step synthesis of 2-bromo-4-phenylpyridine, a valuable building block in medicinal chemistry and materials science. The synthesis commences with a Suzuki-Miyaura coupling to introduce the phenyl group, followed by a Sandmeyer reaction to install the bromo substituent. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway and reaction mechanisms.
Synthetic Strategy Overview
The synthesis of this compound from a readily available aminopyridine precursor is most effectively achieved through a two-step sequence. The first step involves a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form a C-C bond, followed by a diazotization and bromination via the Sandmeyer reaction.
Caption: Overall synthetic workflow for this compound.
Data Presentation
Suzuki-Miyaura Coupling of 2-Amino-4-bromopyridine
The following table summarizes representative data for the Suzuki-Miyaura coupling of 2-amino-4-bromopyridine with phenylboronic acid, adapted from analogous reactions.[1]
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 90 | 12 | 85 |
| 2 | Pd₂(dba)₃ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 100 | 8 | 92 |
| 3 | Pd(dppf)Cl₂ (3) | - | Cs₂CO₃ | DMF | 110 | 6 | 88 |
Sandmeyer Reaction of 4-Phenyl-2-aminopyridine
The following table presents expected data for the Sandmeyer reaction of 4-phenyl-2-aminopyridine, based on established procedures for similar substrates.
| Entry | Diazotization Conditions | Bromination Reagent | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaNO₂, 48% HBr | CuBr | H₂O/HBr | 0 to 60 | 2 | ~75-85 |
| 2 | t-BuONO, HBr | CuBr₂ | Acetonitrile | 65 | 1 | ~70-80 |
Experimental Protocols
Step 1: Synthesis of 4-Phenyl-2-aminopyridine via Suzuki-Miyaura Coupling
Materials:
-
2-Amino-4-bromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Deionized water
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-4-bromopyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert atmosphere (e.g., nitrogen or argon) three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.03 eq) to the reaction mixture.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 4-phenyl-2-aminopyridine as a solid.
Characterization of 4-Phenyl-2-aminopyridine:
-
¹H NMR (400 MHz, CDCl₃): δ 8.10 (d, J = 5.2 Hz, 1H), 7.55-7.40 (m, 5H), 6.90 (s, 1H), 6.75 (dd, J = 5.2, 1.6 Hz, 1H), 4.50 (br s, 2H).
-
¹³C NMR (101 MHz, CDCl₃): δ 158.5, 150.2, 148.8, 138.5, 129.0, 128.8, 126.9, 111.8, 108.5.
-
Mass Spectrometry (ESI): m/z 171.09 [M+H]⁺.
Step 2: Synthesis of this compound via Sandmeyer Reaction
Materials:
-
4-Phenyl-2-aminopyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve 4-phenyl-2-aminopyridine (1.0 eq) in 48% hydrobromic acid.
-
Cool the solution to 0 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting diazonium salt solution at 0 °C for 30 minutes.
-
In a separate flask, prepare a solution of copper(I) bromide (1.2 eq) in 48% hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution.
-
Allow the reaction mixture to warm to room temperature and then heat to 60 °C until the evolution of nitrogen gas ceases (approximately 1-2 hours).
-
Cool the reaction mixture to room temperature and neutralize with a cold sodium hydroxide solution to a pH of ~8-9.
-
Extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.
Characterization of this compound:
-
¹H NMR (400 MHz, CDCl₃): δ 8.40 (d, J = 5.2 Hz, 1H), 7.65-7.55 (m, 3H), 7.50-7.40 (m, 3H), 7.35 (dd, J = 5.2, 1.6 Hz, 1H).
-
¹³C NMR (101 MHz, CDCl₃): δ 151.2, 150.5, 142.8, 137.2, 129.3, 129.1, 127.0, 125.0, 122.3.
-
Mass Spectrometry (EI): m/z 234/236 [M]⁺ (presence of bromine isotopes).
Reaction Mechanisms
Suzuki-Miyaura Coupling Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sandmeyer Reaction Mechanism
The Sandmeyer reaction involves the conversion of an amino group to a diazonium salt, followed by a copper-catalyzed radical-nucleophilic aromatic substitution.
References
Spectroscopic Profile of 2-Bromo-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4-phenylpyridine (CAS No: 54151-74-5). Due to the limited availability of publicly accessible, complete experimental spectra for this specific molecule, this document focuses on predicted data derived from spectroscopic principles and analysis of structurally similar compounds. This guide is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.
Molecular Structure and Properties
This compound is a substituted pyridine derivative with a molecular formula of C₁₁H₈BrN and a molecular weight of 234.09 g/mol .[1] Its structure consists of a pyridine ring brominated at the 2-position and substituted with a phenyl group at the 4-position.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analysis of this compound. These predictions are based on established spectroscopic theory and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| H-6 | ~8.4 - 8.6 | d | ~5.0 |
| H-3 | ~7.7 - 7.9 | s | - |
| H-5 | ~7.5 - 7.7 | d | ~5.0 |
| Phenyl H (ortho) | ~7.6 - 7.8 | m | - |
| Phenyl H (meta, para) | ~7.3 - 7.5 | m | - |
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-2 | ~143 - 145 |
| C-4 | ~150 - 152 |
| C-6 | ~151 - 153 |
| C-3 | ~122 - 124 |
| C-5 | ~120 - 122 |
| Phenyl C (ipso) | ~137 - 139 |
| Phenyl C (ortho) | ~129 - 131 |
| Phenyl C (meta) | ~128 - 130 |
| Phenyl C (para) | ~127 - 129 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands (Neat)
| Wavenumber (cm⁻¹) | Vibration Type |
| 3100 - 3000 | C-H stretch (aromatic) |
| 1600 - 1585 | C=C stretch (aromatic ring) |
| 1500 - 1400 | C=C stretch (aromatic ring) |
| ~1050 | C-Br stretch |
Mass Spectrometry (MS)
Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization)
| m/z | Proposed Fragment | Notes |
| 233/235 | [M]⁺ | Molecular ion peak, showing characteristic bromine isotope pattern (¹⁹Br/⁸¹Br ≈ 1:1) |
| 154 | [M - Br]⁺ | Loss of bromine atom |
| 127 | [C₁₀H₇]⁺ | Phenylcyclopentadienyl cation |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocols
The following are detailed, representative protocols for acquiring the spectroscopic data presented above.
NMR Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra of this compound.
Materials & Equipment:
-
This compound sample
-
Deuterated chloroform (CDCl₃) with 0.03% v/v tetramethylsilane (TMS)
-
5 mm NMR tubes
-
500 MHz NMR spectrometer
Procedure:
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in approximately 0.7 mL of CDCl₃ in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock and shim the spectrometer on the deuterium signal of the CDCl₃.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Data Processing: Process the acquired Free Induction Decays (FIDs) with appropriate Fourier transformation, phase correction, and baseline correction. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
IR Spectroscopy
Objective: To obtain the FT-IR spectrum of this compound.
Materials & Equipment:
-
This compound sample (solid)
-
Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory
-
Spatula
Procedure:
-
Background Spectrum: Acquire a background spectrum of the clean, empty ATR crystal.
-
Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry
Objective: To obtain the mass spectrum of this compound and determine its fragmentation pattern.
Materials & Equipment:
-
This compound sample
-
High-purity volatile solvent (e.g., Dichloromethane or Ethyl Acetate)
-
Autosampler vial with cap
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an electron ionization (EI) source
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample by dissolving a small amount (~1 mg) of this compound in a volatile organic solvent (1 mL) in a clean vial.
-
GC-MS Parameters:
-
GC Oven Program: Start at a suitable initial temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp up at 10-20 °C/min to a final temperature of ~280 °C.
-
Carrier Gas: Helium, with a constant flow rate.
-
MS Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the prepared sample solution into the GC.
-
Data Processing: Analyze the resulting total ion chromatogram (TIC) to identify the peak corresponding to this compound. Extract the mass spectrum for this peak.
Visualization of Analytical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic analysis of this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
The Synthetic Versatility of 2-Bromo-4-phenylpyridine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-phenylpyridine is a versatile heterocyclic building block of significant interest in organic synthesis, particularly for the development of novel pharmaceuticals and functional materials. The strategic placement of the bromine atom at the 2-position, activated by the electron-deficient nature of the pyridine ring, renders it an excellent substrate for a wide array of synthetic transformations. This guide provides a comprehensive overview of the reactivity of this compound, focusing on its applications in key carbon-carbon and carbon-heteroatom bond-forming reactions. Detailed experimental protocols, quantitative data for analogous systems, and mechanistic diagrams are presented to serve as a practical resource for researchers in the field.
Synthesis of this compound
The most common and practical method for the synthesis of this compound is through a Sandmeyer-type reaction, starting from the readily available 2-amino-4-phenylpyridine. This process involves the diazotization of the primary amine followed by displacement of the diazonium group with a bromide ion.
Experimental Protocol: Synthesis of this compound
-
Step 1: Diazotization. To a cooled (0–5 °C) solution of 2-amino-4-phenylpyridine (1.0 eq.) in 48% hydrobromic acid, a solution of sodium nitrite (1.1 eq.) in water is added dropwise, maintaining the temperature below 5 °C. The reaction mixture is stirred for an additional 30 minutes at this temperature.
-
Step 2: Bromination. The cold diazonium salt solution is then added portion-wise to a suspension of copper(I) bromide (1.2 eq.) in 48% hydrobromic acid at a temperature maintained between 60-70 °C.
-
Step 3: Work-up and Purification. After the addition is complete, the reaction mixture is heated to 90 °C for 30 minutes and then cooled to room temperature. The mixture is neutralized with a strong base (e.g., NaOH) and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified by column chromatography or distillation to afford this compound.
digraph "synthesis_of_2_bromo_4_phenylpyridine" {
graph [rankdir="LR", splines=ortho, nodesep=0.5];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
start [label="2-Amino-4-phenylpyridine", shape=rectangle];
intermediate [label="Diazonium Salt", shape=rectangle];
product [label="this compound", shape=rectangle];
start -> intermediate [label="1. NaNO2, HBr\n2. 0-5 °C", color="#4285F4"];
intermediate -> product [label="CuBr, HBr, 60-70 °C", color="#EA4335"];
}
Caption: General workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between this compound and a terminal alkyne, providing access to valuable alkynylpyridine derivatives.
Quantitative Data for Sonogashira Coupling of 2-Bromopyridine Analogues
Terminal Alkyne Pd Catalyst (mol%) Cu(I) Source (mol%) Base (eq.) Solvent Temp (°C) Time (h) Yield (%) Phenylacetylene Pd(PPh₃)₂Cl₂ (3) CuI (5) Et₃N (2.0) THF 40-60 4-12 >90[1][2] Trimethylsilylacetylene Pd(PPh₃)₄ (5) CuI (10) Et₃N THF 80 12 85 1-Heptyne Pd(OAc)₂ (2) CuI (4) Piperidine DMF RT 6 ~88 Propargyl alcohol PdCl₂(PPh₃)₂ (2) CuI (5) i-Pr₂NH Dioxane 50 8 ~95
Note: Yields are based on reactions with various 2-bromopyridines and are representative.
In a Schlenk flask under an inert atmosphere, this compound (1.0 eq.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and a copper(I) salt (e.g., CuI, 5 mol%) are combined in a degassed solvent (e.g., THF or DMF). A degassed amine base (e.g., triethylamine, 2.0 eq.) and the terminal alkyne (1.2 eq.) are then added. The reaction is stirred at room temperature or gently heated until completion. The reaction mixture is then quenched, extracted, dried, and purified by column chromatography.[3][4]
```dot
digraph "sonogashira_catalytic_cycle" {
graph [splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
pd0 [label="Pd(0)L2", shape=ellipse, style=filled, fillcolor="#FBBC05"];
pd_complex [label="[Ar-Pd(II)(Br)L2]"];
alkyne_complex [label="[Ar-Pd(II)(C≡CR)L2]"];
product [label="Ar-C≡CR", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
pd0 -> pd_complex [label="Oxidative Addition\n(Ar-Br)", color="#4285F4"];
pd_complex -> alkyne_complex [label="Transmetalation\n(Cu-C≡CR)", color="#EA4335"];
alkyne_complex -> pd0 [label="Reductive Elimination", color="#34A853"];
alkyne_complex -> product [style=dashed, arrowhead=none, color="#34A853"];
}
Caption: Experimental workflow for Buchwald-Hartwig amination.
Heck Reaction
The Heck reaction provides a method for the arylation of alkenes using this compound, leading to the formation of substituted styrenylpyridines.
In a sealed tube, this compound (1.0 eq.), an alkene (e.g., styrene, 1.5 eq.), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., P(o-tol)₃, 4 mol%), and a base (e.g., Et₃N, 1.5 eq.) are combined in an anhydrous solvent (e.g., acetonitrile or DMF). The tube is sealed and heated to 100-120 °C for 18-24 hours. After cooling, the reaction mixture is worked up and the product is purified by column chromatography.[5]
Stille Coupling
The Stille coupling involves the reaction of this compound with an organostannane reagent, offering another versatile route for C-C bond formation.
To a solution of this compound (1.0 eq.) and an organostannane (e.g., tributyl(phenyl)tin, 1.1 eq.) in an anhydrous, degassed solvent such as toluene, a palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) is added. The mixture is heated under an inert atmosphere at around 100 °C until the reaction is complete. The work-up procedure often involves treatment with an aqueous KF solution to remove tin byproducts, followed by extraction and purification.[6][7]
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further activated by the bromine atom at the 2-position, allows for nucleophilic aromatic substitution (SNAr) reactions. Strong nucleophiles can displace the bromide to form a variety of substituted pyridines.
Quantitative Data for SNAr on 2-Bromopyridine Analogues
Nucleophile Reagent Solvent Temp (°C) Time (h) Yield (%) Methoxide NaOMe MeOH Reflux 6 ~90 Ethoxide NaOEt EtOH Reflux 8 ~85 Thiophenoxide PhSNa DMF 100 4 >95 Morpholine Morpholine/K₂CO₃ DMSO 120 24 ~75
Note: Yields are representative for SNAr reactions on activated 2-bromopyridines.
Experimental Protocol: Methoxylation
This compound (1.0 eq.) is added to a solution of sodium methoxide (1.5 eq.) in methanol. The mixture is heated at reflux until the starting material is consumed. After cooling, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is then dried and concentrated, and the product is purified by chromatography.[8]
```dot
digraph "snar_mechanism" {
graph [splines=ortho];
node [shape=box, style="filled", fillcolor="#F1F3F4", fontname="Arial", fontsize=12, fontcolor="#202124"];
edge [fontname="Arial", fontsize=10, color="#5F6368"];
substrate [label="this compound"];
meisenheimer [label="Meisenheimer Complex\n(Anionic Intermediate)"];
product [label="2-Methoxy-4-phenylpyridine", shape=rectangle, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];
substrate -> meisenheimer [label="Nucleophilic Attack\n(MeO-)", color="#4285F4"];
meisenheimer -> product [label="Loss of Leaving Group\n(Br-)", color="#EA4335"];
}
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Heck reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
The Versatility of 2-Bromo-4-phenylpyridine: A Technical Guide for Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-phenylpyridine has emerged as a pivotal building block in medicinal chemistry, offering a versatile scaffold for the synthesis of a diverse array of biologically active compounds. Its unique structural features, characterized by a reactive bromine atom at the 2-position and a phenyl group at the 4-position, facilitate a range of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. This technical guide provides an in-depth overview of the synthesis, reactivity, and application of this compound in the development of novel therapeutics. Detailed experimental protocols for key reactions, quantitative biological data for derived compounds, and diagrammatic representations of synthetic pathways are presented to empower researchers in their drug discovery endeavors.
Introduction
The pyridine ring is a privileged scaffold in medicinal chemistry, present in numerous approved drugs.[1] The functionalization of this heterocycle is a key strategy in the design of novel therapeutic agents. This compound (CAS No: 54151-74-5) is a commercially available and synthetically accessible intermediate that serves as an excellent starting material for the introduction of various pharmacophoric groups.[2] The bromine atom at the 2-position is particularly amenable to substitution through well-established cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, allowing for the facile construction of carbon-carbon and carbon-nitrogen bonds.[3][4] The phenyl group at the 4-position provides a lipophilic handle that can be further functionalized or can itself interact with biological targets.
This guide will explore the utility of this compound as a strategic building block in the synthesis of compounds targeting a range of disease areas, including cancer and neurological disorders.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 54151-74-5 | [2] |
| Molecular Formula | C₁₁H₈BrN | [2] |
| Molecular Weight | 234.09 g/mol | [2] |
| Melting Point | 65-66 °C | [2] |
| Boiling Point | 311.7 °C at 760 mmHg | [2] |
| Density | 1.426 g/cm³ | [2] |
Key Synthetic Transformations
The reactivity of this compound is dominated by the chemistry of the C-Br bond, making it an ideal substrate for palladium-catalyzed cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds, enabling the synthesis of biaryl and heteroaryl-aryl structures. This compound can be readily coupled with a variety of boronic acids and their derivatives.
References
Technical Guide: Physicochemical and Synthetic Profile of 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-phenylpyridine is a halogenated aromatic heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structural features, combining a reactive bromine atom on the pyridine ring with a phenyl substituent, make it a versatile building block for the construction of more complex molecular architectures. This guide provides a detailed overview of its key physical properties and a representative experimental workflow for its application in cross-coupling reactions, a cornerstone of modern drug discovery and development.
Physical Properties of this compound
The accurate determination of physical properties is fundamental to the characterization and application of any chemical compound. The melting and boiling points of this compound are summarized below.
| Property | Value | Conditions |
| Melting Point | 65-66 °C | Solvent: ligroine[1][2] |
| Boiling Point | 311.7 °C | at 760 mmHg[1][2] |
Experimental Protocols
While specific experimental documentation for the determination of the physical properties of this compound is not extensively detailed in publicly available literature, standardized methodologies are routinely employed for such characterizations.
Melting Point Determination (Capillary Method)
The melting point of this compound can be determined using a standard capillary melting point apparatus.[3][4]
Methodology:
-
A small, finely powdered sample of this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[5]
-
The capillary tube is placed in a melting point apparatus, and the temperature is raised rapidly to approximately 10-15°C below the expected melting point.[3][5]
-
The heating rate is then reduced to approximately 1-2°C per minute to ensure thermal equilibrium.
-
The temperature at which the first liquid is observed and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range. For pure compounds, this range is typically narrow.[3]
Boiling Point Determination (Microscale Method)
The boiling point of liquid compounds at atmospheric pressure can be determined using a microscale technique.[6][7][8]
Methodology:
-
A small volume of this compound is placed in a small-diameter test tube.
-
A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.
-
The assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).
-
As the temperature rises, a steady stream of bubbles will emerge from the open end of the inverted capillary tube.
-
The heat source is removed, and the liquid is allowed to cool slowly.
-
The boiling point is the temperature at which the liquid just begins to enter the capillary tube. This occurs when the vapor pressure of the substance equals the external pressure.[7]
Application in Synthesis: The Suzuki-Miyaura Cross-Coupling Reaction
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a diverse range of biaryl and substituted pyridine compounds, which are prevalent motifs in pharmaceuticals.[1][9]
Experimental Workflow: Suzuki-Miyaura Coupling
The following is a generalized protocol for the Suzuki-Miyaura coupling of an arylboronic acid with this compound.
Methodology:
-
Reaction Setup: In a dry reaction vessel (e.g., a Schlenk flask), this compound (1.0 equivalent), an arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equivalents) are combined.
-
Inert Atmosphere: The vessel is sealed, and the atmosphere is replaced with an inert gas (e.g., argon or nitrogen) by repeated cycles of evacuation and backfilling.
-
Solvent Addition: Anhydrous and degassed solvent (e.g., a mixture of 1,4-dioxane and water) is added via syringe.
-
Reaction: The reaction mixture is heated (typically between 80-120°C) with vigorous stirring. The progress of the reaction is monitored by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
Purification: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure. The crude product is then purified, typically by flash column chromatography on silica gel, to yield the desired coupled product.
Visualized Workflow: Suzuki-Miyaura Coupling
The logical flow of the Suzuki-Miyaura coupling reaction is depicted in the following diagram.
Caption: Logical workflow for the Suzuki-Miyaura cross-coupling of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. almaaqal.edu.iq [almaaqal.edu.iq]
- 4. davjalandhar.com [davjalandhar.com]
- 5. ursinus.edu [ursinus.edu]
- 6. scribd.com [scribd.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. scribd.com [scribd.com]
- 9. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
Navigating the Solubility Landscape of 2-Bromo-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-4-phenylpyridine is a pivotal intermediate in the synthesis of a wide array of pharmaceutical and agrochemical compounds. A thorough understanding of its solubility in common organic solvents is paramount for optimizing reaction conditions, developing purification strategies, and formulating final products. This technical guide addresses the current landscape of solubility data for this compound, providing a framework for its experimental determination. While publicly available quantitative solubility data is scarce, this document furnishes detailed experimental protocols to empower researchers to generate reliable and reproducible solubility profiles in their own laboratory settings. Methodologies for creating saturated solutions via the equilibrium shake-flask method are presented, followed by comprehensive procedures for solute quantification using both gravimetric analysis and High-Performance Liquid Chromatography (HPLC).
Introduction
This compound, with the chemical formula C₁₁H₈BrN, is a substituted pyridine derivative.[1][2] Its molecular structure, featuring a polar pyridine ring and a nonpolar phenyl group, suggests a nuanced solubility profile across solvents of varying polarities. The bromine atom further influences its physicochemical properties, including its melting point of 65-66 °C.[1] The principle of "like dissolves like" provides a qualitative prediction of its behavior; it is anticipated to exhibit greater solubility in polar aprotic and polar protic solvents. However, for the precise and quantitative data required in research and development, experimental determination is indispensable.
Quantitative Solubility Data
A comprehensive review of scientific literature and chemical databases indicates a lack of publicly available quantitative solubility data for this compound in common organic solvents. To facilitate the systematic collection and comparison of such crucial data, the following table is provided as a template for researchers to record their experimentally determined values.
Table 1: Experimentally Determined Solubility of this compound
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | |||
| Methanol | |||
| Acetone | |||
| Toluene | |||
| Ethyl Acetate | |||
| Dichloromethane | |||
| Hexane | |||
| Acetonitrile | |||
| N,N-Dimethylformamide (DMF) | |||
| Dimethyl Sulfoxide (DMSO) |
Experimental Protocols for Solubility Determination
The following section outlines a robust and widely accepted methodology for determining the solubility of a solid organic compound in an organic solvent. The procedure is divided into two main stages: the preparation of a saturated solution and the quantitative analysis of the solute concentration.
Preparation of a Saturated Solution (Equilibrium Shake-Flask Method)
The shake-flask method is a reliable technique for achieving a saturated solution, ensuring that the solvent is in equilibrium with the solid solute.[3][4]
Materials and Equipment:
-
This compound (solid)
-
Selected organic solvents (analytical grade)
-
Screw-cap vials or flasks
-
Orbital shaker or magnetic stirrer with a temperature-controlled bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Analytical balance
Procedure:
-
Add an excess amount of solid this compound to a pre-weighed vial or flask. The presence of undissolved solid at the end of the equilibration period is essential to confirm saturation.
-
Add a known volume or mass of the desired organic solvent to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Place the vial in an orbital shaker or a temperature-controlled bath with continuous agitation.
-
Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, at a constant temperature. The time required to reach equilibrium may vary depending on the solvent and should be determined empirically.
-
After equilibration, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.
Quantification of Solute Concentration
Once a clear, saturated solution is obtained, the concentration of this compound can be determined using one of the following methods.
This classic and straightforward method involves the evaporation of the solvent to determine the mass of the dissolved solute.[1][5]
Materials and Equipment:
-
Pre-weighed evaporating dish or beaker
-
Volumetric pipette
-
Oven or rotary evaporator
-
Desiccator
-
Analytical balance
Procedure:
-
Accurately transfer a known volume of the filtered saturated solution into a pre-weighed evaporating dish using a volumetric pipette.
-
Carefully evaporate the solvent under a gentle stream of nitrogen, in a fume hood, or using a rotary evaporator.
-
Once the solvent is removed, dry the residue in an oven at a temperature below the melting point of this compound until a constant weight is achieved.
-
Cool the dish containing the residue in a desiccator to prevent moisture absorption.
-
Weigh the dish with the dry residue on an analytical balance.
Calculation:
-
Mass of dissolved solute (g) = (Weight of dish with residue) - (Weight of empty dish)
-
Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of solution used) x 100
HPLC is a highly sensitive and accurate method for determining the concentration of a compound in a solution.[6][7]
Materials and Equipment:
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Appropriate HPLC column
-
Volumetric flasks and pipettes
-
Mobile phase solvents
Procedure:
-
Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in the same solvent used for the solubility experiment, with accurately known concentrations.
-
Calibration Curve: Inject the standard solutions into the HPLC system and record the peak area for each concentration. Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions.
-
Sample Analysis: Dilute the filtered saturated solution with a known dilution factor to bring its concentration within the range of the calibration curve.
-
Inject the diluted sample into the HPLC system and record the peak area.
-
Concentration Determination: Determine the concentration of the diluted sample from the calibration curve.
-
Solubility Calculation: Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Conclusion
This technical guide provides a comprehensive framework for researchers to systematically and accurately determine the solubility of this compound in common organic solvents. By following the detailed experimental protocols for the shake-flask method coupled with either gravimetric or HPLC analysis, scientists can generate the critical quantitative data necessary for advancing their research and development endeavors. The provided table template encourages the standardized reporting of these findings, which will ultimately benefit the broader scientific community by filling the existing knowledge gap regarding the solubility of this important chemical intermediate.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. pharmacyjournal.info [pharmacyjournal.info]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 5. uomus.edu.iq [uomus.edu.iq]
- 6. please : how can i test the solubility in hplc please ? - Chromatography Forum [chromforum.org]
- 7. uhplcs.com [uhplcs.com]
The Versatile Scaffold: A Technical Guide to the Potential Applications of 2-Bromo-4-phenylpyridine Derivatives
For Immediate Release
A Comprehensive Overview for Researchers, Scientists, and Drug Development Professionals
The 2-bromo-4-phenylpyridine core is a versatile heterocyclic scaffold that has garnered significant attention in various scientific disciplines. Its unique structural features, characterized by a bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring, offer a reactive handle for a multitude of chemical transformations. This technical guide provides an in-depth exploration of the potential applications of this compound derivatives, with a focus on their utility in medicinal chemistry, materials science, and catalysis.
Medicinal Chemistry: A Privileged Scaffold in Drug Discovery
Derivatives of this compound are prominent in medicinal chemistry, serving as key intermediates in the synthesis of a wide array of biologically active molecules. The pyridine nucleus is a well-established "privileged structure" in drug design, and the ability to functionalize it at the 2-position via the bromo substituent makes this scaffold particularly valuable.
Anticancer Activity
A significant area of investigation for these derivatives is in oncology. Many 2-substituted-4-phenylpyridine compounds have demonstrated potent cytotoxic activity against various cancer cell lines.
Table 1: Anticancer Activity of Representative Pyridine Derivatives
| Derivative Class | Target Cancer Cell Line | IC50 (µM) | Reference |
| Pyridine-ureas | Breast (MCF-7) | 3.93 - 5.0 | [1] |
| 3-Cyano-6-naphthylpyridines | Breast (MCF-7) | 0.5 (nM) | [2] |
| 3-Cyano-6-naphthylpyridines | Prostate (PC3) | 55 (nM) | [2] |
| Pyrazolo[3,4-b]pyridines | Cervical (HeLa) | 2.59 | [3] |
| Pyrazolo[3,4-b]pyridines | Breast (MCF-7) | 4.66 | [3] |
| Pyrazolo[3,4-b]pyridines | Colon (HCT-116) | 1.98 | [3] |
| Benzo[a]phenazines | Breast (MCF-7) | 1.04 - 2.27 | |
| Benzo[a]phenazines | Leukemia (HL-60) | 1.04 - 2.27 |
Note: The IC50 values presented are for related pyridine derivatives and are intended to be representative of the potential of this class of compounds.
Kinase Inhibition
A primary mechanism through which many pyridine-based compounds exert their anticancer effects is through the inhibition of protein kinases, which are crucial regulators of cellular signaling pathways.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridine derivatives have been identified as potent VEGFR-2 inhibitors.[2][4][5][6][7] By blocking the ATP-binding site of VEGFR-2, these compounds can inhibit downstream signaling, leading to a reduction in tumor vascularization.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p38 MAPK Signaling | Cell Signaling Technology [cellsignal.com]
Commercial Availability and Synthetic Applications of 2-Bromo-4-phenylpyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-phenylpyridine is a key building block in synthetic organic chemistry, particularly in the development of novel pharmaceutical compounds and functional materials. Its unique structure, featuring a reactive bromine atom at the 2-position and a phenyl group at the 4-position of the pyridine ring, allows for versatile functionalization through various cross-coupling reactions. This technical guide provides a comprehensive overview of the commercial availability of this compound, its key chemical properties, and detailed experimental protocols for its application in common synthetic transformations.
Commercial Availability and Suppliers
This compound is readily available from a range of chemical suppliers. The following table summarizes some of the key commercial sources for this compound, highlighting typical purities and available quantities to aid in procurement for research and development purposes.
| Supplier | Purity | Available Quantities | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Sigma-Aldrich | ≥97% | 100 mg, 1 g, 5 g, 25 g, 100 g | 54151-74-5 | C₁₁H₈BrN | 234.09 |
| Santa Cruz Biotechnology | - | - | 54151-74-5 | C₁₁H₈BrN | 234.09[1] |
| TCI Chemicals | >98.0% (GC) | - | 54151-74-5 | C₁₁H₈BrN | 234.09 |
| Cenmed Enterprises | ≥97% | 1g | 54151-74-5 | C₁₁H₈BrN | 234.09 |
| Synchem | 95% | On demand | 54151-74-5 | C₁₁H₈BrN | 234.09 |
| Guidechem (multiple listings) | Varies (e.g., 99%) | Grams to Kilograms | 54151-74-5 | C₁₁H₈BrN | 234.09 |
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided below. These data are essential for designing experimental setups and ensuring safe handling.
| Property | Value | Source |
| Melting Point | 65-66 °C | --INVALID-LINK-- |
| Boiling Point | 311.7 °C at 760 mmHg | --INVALID-LINK-- |
| Flash Point | 142.3 °C | --INVALID-LINK-- |
| Density | 1.426 g/cm³ | --INVALID-LINK-- |
| Appearance | White to light yellow powder/crystal | TCI Chemicals |
Experimental Protocols
This compound is a versatile substrate for various palladium-catalyzed cross-coupling reactions. The following sections provide detailed, representative experimental protocols for Suzuki-Miyaura and Sonogashira coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In this reaction, the bromine atom of this compound is substituted with an organic group from a boronic acid or ester.
Representative Protocol:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(dppf)Cl₂ (e.g., 3-5 mol%), and a base like potassium carbonate (K₂CO₃) (2.0 equiv.).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O in a 4:1 or 5:1 ratio).
-
Inert Atmosphere: Seal the flask and thoroughly degas the mixture by evacuating and backfilling with an inert gas (e.g., argon or nitrogen) three times.
-
Reaction Conditions: Heat the reaction mixture to a specified temperature (e.g., 80-100 °C) and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.[2][3]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between this compound and a terminal alkyne, a reaction of significant importance in the synthesis of complex organic molecules.
Representative Protocol:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 2-5 mol%).[4]
-
Solvent and Reagent Addition: Add an anhydrous, deoxygenated solvent (e.g., THF or DMF), followed by an amine base (e.g., triethylamine or diisopropylamine, 2-3 equiv.) and the terminal alkyne (1.1-1.2 equiv.) via syringe.[4][5]
-
Reaction Conditions: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 60-100 °C). Monitor the reaction's progress by TLC or LC-MS.[4]
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with a saturated aqueous solution of ammonium chloride to remove the amine hydrohalide salt.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired 2-alkynyl-4-phenylpyridine.
Logical Relationship of Synthetic Utility
The following diagram illustrates the central role of this compound as a versatile intermediate in the synthesis of more complex, functionalized pyridine derivatives through key cross-coupling reactions.
Conclusion
This compound is a commercially accessible and highly valuable reagent for the synthesis of a diverse range of substituted pyridine derivatives. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, provides a reliable pathway to novel compounds with potential applications in medicinal chemistry and materials science. The experimental protocols and supplier information provided in this guide are intended to facilitate the efficient use of this versatile building block in research and development endeavors.
References
Methodological & Application
Application Note: A Robust Suzuki Coupling Protocol for the Synthesis of 2-Aryl-4-phenylpyridines
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This reaction is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl compounds. Substituted pyridines are prevalent motifs in numerous pharmaceutical agents, making the development of reliable protocols for their synthesis highly valuable.[1][4]
This application note provides a detailed protocol for the Suzuki coupling of 2-bromo-4-phenylpyridine with various arylboronic acids. The protocol addresses the common challenges associated with the use of 2-halopyridines, such as catalyst inhibition by the pyridine nitrogen, by outlining optimized conditions for catalyst, ligand, base, and solvent selection.[5][6]
Reaction Principle
The Suzuki-Miyaura coupling involves a palladium-catalyzed reaction between an organohalide and an organoboron compound.[6] The catalytic cycle, illustrated below, consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex (facilitated by a base), and reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.[2][3] The choice of base is critical as it activates the boronic acid to form a more nucleophilic boronate species, which facilitates the often rate-determining transmetalation step.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific arylboronic acids.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane/H₂O 4:1, Toluene, or DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (argon or nitrogen) three times to ensure an oxygen-free environment.
-
Solvent Addition: Add the degassed solvent via syringe. The typical concentration is 0.1-0.5 M with respect to the this compound.
-
Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Caption: A generalized workflow for the Suzuki coupling of this compound.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki coupling of various 2-bromopyridine derivatives with arylboronic acids, which can be extrapolated for this compound.
| Entry | Aryl Halide | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | iPrOH/H₂O | 80 | 0.5 | 95 | [4] |
| 2 | 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (1) | Benzimidazolium salt (2) | K₂CO₃ (2) | DMF/H₂O | 120 | 0.25 | 70 | [7] |
| 3 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 100 | 12 | 81 | [1][8] |
| 4 | Aryl Bromide | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) | K₃PO₄ (3) | Dioxane | 90 | 18 | 74-91 | [9][10] |
| 5 | Pyridine-2-sulfonyl fluoride | Hetero(aryl) boronic acids | Pd(dppf)Cl₂ (10) | - | Na₃PO₄ (3) | Dioxane | 65-100 | 24 | 5-89 | [11][12] |
Note: The data presented is compiled from different sources and reaction conditions are not identical. Direct comparison of yields should be interpreted with caution.[1]
Troubleshooting
-
Low or No Yield: The pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[5][6] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbene (NHC) ligands to stabilize the catalyst.[13] Ensure all reagents are pure and the reaction is performed under strictly inert conditions, as oxygen can promote homocoupling of the boronic acid.[5]
-
Homocoupling of Boronic Acid: This side reaction is often promoted by the presence of oxygen.[5] Rigorous degassing of the solvent is crucial. Employing freeze-pump-thaw cycles can be effective.
-
Protodeboronation: The boronic acid can be replaced by a hydrogen atom, especially with electron-deficient heteroaryl boron derivatives.[9] Using a milder base or anhydrous conditions might mitigate this issue.
Conclusion
This application note provides a comprehensive and detailed protocol for the Suzuki-Miyaura cross-coupling of this compound. By carefully selecting the catalyst, ligand, base, and solvent, and by maintaining an inert atmosphere, high yields of the desired 2-aryl-4-phenylpyridine products can be achieved. The provided data and troubleshooting guide will aid researchers in optimizing this versatile and powerful reaction for their specific needs in drug discovery and materials science.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki reaction - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of 2-Bromo-4-phenylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science due to the prevalence of the 2,4-disubstituted pyridine scaffold in numerous biologically active compounds. The methodologies described herein are designed to be a practical guide for the synthesis of a diverse range of derivatives through the formation of new carbon-carbon and carbon-nitrogen bonds.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed reaction for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] This reaction is favored for its mild conditions, tolerance of various functional groups, and the commercial availability of a wide array of boronic acids and their derivatives.[1] For 2-bromopyridines, careful selection of the catalyst, ligand, and base is crucial to mitigate potential catalyst inhibition by the pyridine nitrogen.[2]
Comparative Data for Suzuki-Miyaura Coupling
The following table summarizes typical reaction conditions for the Suzuki-Miyaura coupling of 2-bromopyridines with various arylboronic acids. While specific yields for this compound may vary, these conditions provide a strong starting point for optimization.
| Catalyst Precursor | Ligand | Base | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ (2 mol%) | SPhos | K₂CO₃ | Toluene/H₂O | Arylboronic acid | 100 | 8 | ~90-98 | [2] |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | Phenylboronic acid | 90 | >12 | >85 | [2] |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | DMF | Arylboronic acid | 90 | 12 | ~88-96 | [2] |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[1][3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, palladium catalyst, and base.[3]
-
Seal the flask with a rubber septum.
-
Evacuate the flask and backfill with high-purity nitrogen or argon. Repeat this process three times to ensure a completely inert atmosphere.[3]
-
Using a syringe, add the degassed solvent mixture.[3]
-
Immerse the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (e.g., 80-120 °C).[3]
-
Monitor the reaction's progress periodically using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Suzuki-Miyaura Coupling Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[4] It is a powerful tool for synthesizing arylamines from aryl halides and primary or secondary amines.[4][5]
Comparative Data for Buchwald-Hartwig Amination
The following table summarizes typical reaction conditions for the Buchwald-Hartwig amination of 2-bromopyridines.
| Catalyst Precursor | Ligand | Base | Solvent | Amine | Temp. (°C) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ | Xantphos | Cs₂CO₃ | Toluene | Various Amines | 110 | High | [6] |
| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | Primary Amines | 80-100 | Good to Excellent | [5] |
| Pd(OAc)₂ | dppp | NaOtBu | Toluene | Volatile Amines | 80-100 | 55-98 | [7] |
Experimental Protocol: Buchwald-Hartwig Amination
This is a general protocol for the Buchwald-Hartwig amination of this compound.[4]
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd(OAc)₂, 2 mol%)
-
Phosphine ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., Cs₂CO₃, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to a dry Schlenk tube.[6]
-
Add this compound and the amine.[6]
-
Add the degassed solvent via syringe.[6]
-
Seal the tube and heat the mixture with stirring to the desired temperature (e.g., 80-110 °C).[4][6]
-
Monitor the reaction progress by TLC or LC-MS.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Buchwald-Hartwig Amination Workflow
Sonogashira Coupling
The Sonogashira reaction is a cross-coupling reaction used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide, employing a palladium catalyst and a copper co-catalyst.[8]
Comparative Data for Sonogashira Coupling
The following table presents typical reaction conditions for the Sonogashira coupling of 2-bromopyridines.
| Catalyst | Co-catalyst | Base | Solvent | Alkyne | Temp. (°C) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₂Cl₂ | CuI | Et₃N | THF | Phenylacetylene | RT - 60 | Good to Excellent | [9] |
| Pd(OAc)₂ | CuI | Et₃N | DMF | Terminal Alkyne | 25-100 | High | [2] |
| Pd(P(t-Bu)₃)₂ | None | K₂CO₃ | Toluene | Terminal Alkyne | RT - 100 | High | [10] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the copper-catalyzed Sonogashira reaction of this compound.[9]
Materials:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.2 equiv)
-
Pd(PPh₃)₂Cl₂ (3 mol%)
-
CuI (5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.[9]
-
Evacuate and backfill the flask with an inert gas three times.[9]
-
Add the anhydrous, degassed solvent, the base, and the terminal alkyne via syringe.[9]
-
Stir the reaction at room temperature or gently heat to 40-60 °C.[9]
-
Monitor the reaction by TLC or LC-MS.[9]
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Sonogashira Coupling Workflow
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene.[11]
Comparative Data for Heck Reaction
The following table outlines typical reaction conditions for the Heck coupling of 2-bromopyridines.
| Catalyst | Ligand | Base | Solvent | Alkene | Temp. (°C) | Approx. Yield (%) | Reference |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | Acetonitrile | Styrene | 100 | Good | [9] |
| Pd(OAc)₂ | PPh₃ | NaOAc | DMF | Acrylate | 100-140 | Moderate to Good | [11] |
| PdCl₂ | None | KOAc | Methanol | Styrene | 120 | Good | [11] |
Experimental Protocol: Heck Reaction
This is a general protocol for the Heck reaction of this compound.[9]
Materials:
-
This compound (1.0 equiv)
-
Alkene (e.g., Styrene) (1.5 equiv)
-
Pd(OAc)₂ (2 mol%)
-
P(o-tol)₃ (4 mol%)
-
Et₃N (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., Acetonitrile)
-
Inert gas (Argon or Nitrogen)
-
Sealed tube
Procedure:
-
In a sealed tube, combine this compound, Pd(OAc)₂, and P(o-tol)₃.[9]
-
Evacuate and backfill the tube with an inert gas.[9]
-
Add the anhydrous, degassed solvent, the alkene, and the base.[9]
-
Seal the tube and heat to the desired temperature (e.g., 100 °C) for 18-24 hours.[9]
-
Monitor the reaction by TLC or GC-MS.[9]
-
Upon completion, cool the reaction to room temperature and filter off the precipitated salts.
-
Concentrate the filtrate and dissolve the residue in an organic solvent.
-
Wash with water and brine, then dry over anhydrous sodium sulfate.
-
Filter, concentrate, and purify the crude product by flash column chromatography.
Heck Reaction Workflow
Stille Coupling
The Stille coupling is a versatile C-C bond-forming reaction between an organostannane and an organic halide, catalyzed by palladium.[12] A key challenge can be the removal of toxic organotin byproducts.[9]
Comparative Data for Stille Coupling
The following table provides typical reaction conditions for the Stille coupling of 2-bromopyridines.
| Catalyst | Ligand | Solvent | Stannane | Temp. (°C) | Approx. Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | Toluene | Tributyl(phenyl)stannane | 110 | Good to Excellent | [9] |
| Pd₂(dba)₃ | PPh₃ | DMF | Vinylstannane | 80-100 | High | [13] |
| Pd(OAc)₂ | Dabco | DMF | Arylstannane | 100 | Good | [12] |
Experimental Protocol: Stille Coupling
This is a general protocol for the Stille coupling of this compound.[9]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Argon or Nitrogen)
-
Standard oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.[9]
-
Evacuate and backfill the flask with an inert gas three times.[9]
-
Add the anhydrous, degassed solvent via syringe, followed by the organostannane.[9]
-
Heat the reaction mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.[13]
-
Monitor the reaction's progress by TLC or LC-MS.[14]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.[9]
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[13]
-
Purify the crude product by flash column chromatography on silica gel.
Stille Coupling Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Heck reaction - Wikipedia [en.wikipedia.org]
- 12. Stille Coupling [organic-chemistry.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for the Sonogashira Coupling of 2-Bromo-4-phenylpyridine with Terminal Alkynes
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials. The resulting 2-alkynyl-4-phenylpyridine derivatives are valuable intermediates in medicinal chemistry, serving as precursors to a wide range of biologically active molecules and functional materials.
This document provides detailed application notes, experimental protocols, and representative data for the Sonogashira coupling of 2-Bromo-4-phenylpyridine with various terminal alkynes.
Reaction Principle
The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The generally accepted mechanism involves the oxidative addition of the aryl halide to a palladium(0) species, followed by a transmetalation step with a copper acetylide, which is formed in situ from the terminal alkyne, the copper(I) salt, and the amine base. The final step is a reductive elimination that yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst, allowing the cycle to continue.
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of this compound and analogous 2-bromopyridines with a variety of terminal alkynes. These examples demonstrate the broad scope and efficiency of this transformation.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | PdCl₂(PPh₃)₂ (5) | CuI (5) | Et₃N | DMF | 65 | 12 | ~90 (estimated)[1] |
| 2 | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 94[2] |
| 3 | 1-Hexyne | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 85[2] |
| 4 | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DBU | THF | 60 | 12 | Moderate (estimated)[1] |
| 5 | Trimethylsilylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | i-Pr₂NH | Toluene | 70 | 8 | Good (estimated)[1] |
| 6 | 3-Ethynylthiophene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 78[2] |
| 7 | Cyclopropylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5) | CuI (5) | Et₃N | DMF | 100 | 3 | 88[2] |
Yields are based on isolated product and may vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
This section provides a detailed, step-by-step protocol for a typical Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (e.g., 3 mol%)
-
Copper(I) iodide (CuI) (e.g., 5 mol%)
-
Anhydrous and degassed solvent (e.g., DMF or THF)
-
Amine base (e.g., Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA), often used in excess or as a co-solvent)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound, the palladium catalyst, and copper(I) iodide under an inert atmosphere.
-
Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent and the amine base via syringe.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture, also via syringe.
-
Reaction: Stir the reaction mixture at the desired temperature (e.g., 65-100 °C). Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with the organic solvent. Combine the organic layers.
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-4-phenylpyridine.
Mandatory Visualizations
Caption: Catalytic cycles of the Sonogashira coupling reaction.
Caption: Generalized experimental workflow for the Sonogashira coupling.
Troubleshooting
-
Low or No Conversion:
-
Catalyst Inactivity: Ensure the palladium catalyst is fresh and has been handled under an inert atmosphere to prevent decomposition.
-
Reagent Purity: Use high-purity, anhydrous, and degassed solvents and reagents. Impurities can poison the catalyst.
-
Insufficient Degassing: Oxygen can lead to catalyst decomposition and promote unwanted side reactions. Ensure all components and the reaction headspace are thoroughly degassed.
-
-
Formation of Alkyne Homocoupling (Glaser) Product:
-
Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling. Rigorous degassing is critical.
-
Reduce Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate homocoupling. Use the minimum effective amount of CuI.
-
Slow Addition of Alkyne: Adding the alkyne slowly can help maintain a low concentration of the reactive copper acetylide intermediate.
-
Copper-Free Conditions: If homocoupling persists, consider switching to a copper-free Sonogashira protocol.
-
Conclusion
The Sonogashira coupling of this compound with terminal alkynes is a highly efficient and versatile method for the synthesis of a diverse range of 2-alkynyl-4-phenylpyridine derivatives. The reaction generally proceeds in good to excellent yields and tolerates a variety of functional groups on the terminal alkyne. Careful control of reaction conditions, particularly the exclusion of oxygen, is crucial for achieving optimal results and minimizing side reactions. The protocols and data presented herein provide a solid foundation for researchers to successfully apply this important transformation in their synthetic endeavors.
References
Application Notes and Protocols for the Heck Reaction of 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to form substituted alkenes. This reaction is of paramount importance in the pharmaceutical and materials science industries for the construction of complex molecular architectures. 2-Bromo-4-phenylpyridine is a valuable building block, and its functionalization via the Heck reaction provides access to a diverse range of novel compounds with potential applications in drug discovery and development. These application notes provide detailed protocols and reaction conditions for the Heck reaction of this compound with various alkenes.
Data Presentation
The following table summarizes representative conditions and yields for the Heck reaction of this compound with common alkenes such as styrene and various acrylates. These conditions can serve as a starting point for optimization in specific research applications.
| Entry | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | Estimate: 70-85% |
| 2 | Ethyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | Na₂CO₃ | DMF | 120 | 12 | Estimate: 75-90% |
| 3 | n-Butyl acrylate | Pd(OAc)₂ (2) | None | Et₃N | NMP | 130 | 6 | Estimate: 80-95% |
| 4 | Methyl methacrylate | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | K₂CO₃ | DMAc | 110 | 16 | Estimate: 65-80% |
Note: Yields are estimated based on typical Heck reactions of similar 2-bromopyridine derivatives due to the absence of specific literature reports for this compound. Optimization is recommended for specific substrates.
Experimental Protocols
Below are detailed protocols for the Heck reaction of this compound with styrene and n-butyl acrylate.
Protocol 1: Heck Reaction of this compound with Styrene
This protocol is adapted from established procedures for the Heck coupling of 2-bromopyridines.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous Acetonitrile
-
Sealed reaction tube
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, sealed reaction tube, add this compound (1.0 mmol, 1.0 equiv), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the tube and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Through a syringe, add anhydrous and degassed acetonitrile (5 mL), followed by triethylamine (1.5 mmol, 1.5 equiv) and styrene (1.5 mmol, 1.5 equiv).
-
Reaction: Tightly seal the reaction tube and place it in a preheated oil bath at 100 °C. Stir the reaction mixture for 18-24 hours.
-
Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 4-phenyl-2-styrylpyridine.
Protocol 2: Heck Reaction of this compound with n-Butyl Acrylate
This protocol outlines a ligand-free approach which can be effective for electron-deficient alkenes.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triethylamine (Et₃N)
-
N-Methyl-2-pyrrolidone (NMP)
-
Round-bottom flask with condenser
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 equiv) and Palladium(II) acetate (0.02 mmol, 2 mol%).
-
Inert Atmosphere: Flush the flask with an inert gas (e.g., argon) for 5-10 minutes.
-
Reagent Addition: Add N-Methyl-2-pyrrolidone (NMP) (5 mL), followed by triethylamine (2.0 mmol, 2.0 equiv) and n-butyl acrylate (1.5 mmol, 1.5 equiv).
-
Reaction: Heat the reaction mixture to 130 °C under a continuous inert atmosphere and stir for 6 hours.
-
Monitoring: Periodically check the reaction progress by taking small aliquots for TLC or GC-MS analysis.
-
Work-up: After the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with a suitable organic solvent like ethyl acetate and wash thoroughly with water to remove NMP and salts.
-
Purification: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo. The resulting crude product can be purified by column chromatography to yield the pure (E)-butyl 3-(4-phenylpyridin-2-yl)acrylate.
Visualizations
General Workflow for the Heck Reaction
The following diagram illustrates the typical experimental workflow for a palladium-catalyzed Heck reaction.
Caption: A generalized workflow for a Heck cross-coupling experiment.
Catalytic Cycle of the Heck Reaction
This diagram outlines the key steps in the catalytic cycle of the Mizoroki-Heck reaction.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Application Notes and Protocols for the Synthesis of Biaryl Compounds Using 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of biaryl compounds utilizing 2-Bromo-4-phenylpyridine as a key building block. The methodologies outlined are central to modern organic synthesis, particularly in the fields of medicinal chemistry and materials science, where biaryl structures are prevalent.
Introduction to Biaryl Synthesis via Cross-Coupling
The formation of a carbon-carbon (C-C) bond to connect two aryl fragments is a cornerstone of modern organic chemistry. Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for achieving this transformation, offering high efficiency and broad functional group tolerance.[1][2] this compound is a valuable substrate in these reactions, allowing for the introduction of diverse aryl and heteroaryl substituents at the 2-position of the pyridine ring. This document details several key palladium-catalyzed cross-coupling reactions for this purpose, including the Suzuki-Miyaura, Stille, and Negishi couplings.
Key Cross-Coupling Methodologies
The choice of cross-coupling reaction often depends on the specific substrates, desired functional group tolerance, and the availability of starting materials. Below is a summary of commonly employed methods for the synthesis of biaryl compounds from this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for C-C bond formation, coupling an organohalide with an organoboron compound.[3] It is favored for its mild reaction conditions and the use of generally stable and less toxic boronic acid reagents.[4][5] The base plays a crucial role in activating the boronic acid for transmetalation.[6]
Stille Coupling
The Stille coupling involves the reaction of an organohalide with an organostannane reagent.[7] A key advantage of this method is the stability and tolerance of organostannanes to a wide variety of functional groups.[8][9] However, the toxicity of tin compounds and the difficulty in removing tin byproducts are significant drawbacks.[8]
Negishi Coupling
The Negishi coupling utilizes organozinc reagents to couple with organohalides.[10][11] This method is known for its high reactivity and the ability to form C-C bonds involving sp, sp2, and sp3 hybridized carbon atoms.[10] Organozinc reagents, however, are often sensitive to air and moisture, requiring careful handling.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions for the synthesis of biaryl compounds from this compound and its analogs, providing a basis for reaction optimization.
Table 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives with Arylboronic Acids
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | Toluene/H₂O | 100 | 8 | ~90-98 | [12] |
| 2 | Pd(PPh₃)₄ (3) | PPh₃ | K₂CO₃ | Toluene/H₂O | 90 | >12 | >85 | [12] |
| 3 | Pd(dppf)Cl₂ (3) | dppf | Cs₂CO₃ | DMF | 90 | 12 | ~88-96 | [12] |
| 4 | Pd(dppf)Cl₂ (3-5) | dppf | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | Varies | 81* | [3][6][13] |
*Yield reported for the coupling of 2-Bromo-4-methylpyridine with phenylboronic acid.[13]
Table 2: Stille Coupling of 2-Bromopyridine Derivatives
| Entry | Palladium Catalyst (mol%) | Ligand | Solvent | Coupling Partner | Temp. (°C) | Time (h) | Reference |
| 1 | Pd(PPh₃)₄ (3) | PPh₃ | Toluene | Tributyl(phenyl)stannane | 100-110 | 12-24 | [14] |
Table 3: Negishi Coupling of 2-Bromopyridine Derivatives
| Entry | Catalyst | Ligand | Solvent | Coupling Partner | Reference |
| 1 | Pd(PPh₃)₄ or Ni(PPh₃)₄ | PPh₃ | THF | Arylzinc chloride | [10][15] |
Experimental Protocols
Detailed below are general protocols for the Suzuki-Miyaura, Stille, and Negishi coupling reactions, which can be adapted for this compound.
Protocol 1: Suzuki-Miyaura Coupling
This protocol provides a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[3]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%)[3]
-
Base (e.g., K₂CO₃, 2.0–3.0 equiv)[3]
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, 4:1)[3]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or reaction vial
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the base, and the palladium catalyst.[3]
-
Seal the vessel and evacuate and backfill with an inert gas three times.[3]
-
Add the degassed solvent via syringe.[3]
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Stille Coupling
This protocol outlines a general procedure for the Stille coupling of this compound with an organostannane.[14]
Materials:
-
This compound (1.0 equiv)
-
Organostannane (e.g., Tributyl(phenyl)stannane) (1.1 equiv)[14]
-
Pd(PPh₃)₄ (3 mol%)[14]
-
Anhydrous, degassed toluene[14]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask, add this compound and Pd(PPh₃)₄.[14]
-
Evacuate and backfill the flask with an inert gas three times.[14]
-
Add anhydrous, degassed toluene via syringe, followed by the organostannane.[14]
-
Heat the reaction mixture to reflux (approx. 110 °C) for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, the reaction mixture can be worked up. To remove tin byproducts, wash the organic phase with an aqueous solution of potassium fluoride (KF).[16]
-
Purify the product by column chromatography.
Protocol 3: Negishi Coupling
This protocol describes a general procedure for the Negishi coupling of this compound with an organozinc reagent.[10][15]
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (e.g., Phenylzinc chloride) (1.2 equiv)
-
Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[10]
-
Anhydrous, degassed THF[15]
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound and the catalyst in anhydrous THF.
-
Add the organozinc reagent dropwise at room temperature.
-
Stir the reaction at room temperature or gently heat as needed, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Catalytic Cycles and Workflows
The following diagrams illustrate the catalytic cycles of the key cross-coupling reactions and a general experimental workflow.
Caption: Suzuki-Miyaura catalytic cycle.
Caption: Stille catalytic cycle.
Caption: Negishi catalytic cycle.
Caption: General experimental workflow.
Troubleshooting
-
Low Yields: In Suzuki-Miyaura reactions, ensure the base is of good quality and the solvent is thoroughly degassed. In all reactions, catalyst deactivation can be an issue; ensure an inert atmosphere is maintained. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting the reaction; the use of bulky, electron-rich phosphine ligands can help mitigate this.[3][16]
-
Homocoupling: The formation of homocoupled byproducts can sometimes be observed, particularly at higher temperatures. Lowering the reaction temperature or screening different ligands may be beneficial.[16]
-
Byproduct Removal: The removal of tin byproducts from Stille couplings can be facilitated by washing the reaction mixture with an aqueous solution of potassium fluoride (KF).[16]
These notes and protocols are intended as a guide and may require optimization for specific substrates and scales. Always consult the primary literature for detailed procedures and safety information.
References
- 1. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biaryl synthesis by C-C coupling [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. Stille Coupling | NROChemistry [nrochemistry.com]
- 9. organicreactions.org [organicreactions.org]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling [organic-chemistry.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Negishi_coupling [chemeurope.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Preparation of Pharmaceutical Intermediates from 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of pharmaceutical intermediates starting from 2-bromo-4-phenylpyridine. This versatile building block is a key component in the development of a wide range of biologically active molecules. The methodologies outlined below focus on common and robust palladium-catalyzed cross-coupling reactions, offering a practical guide for the synthesis of diverse derivatives.
Introduction
This compound is a valuable heterocyclic intermediate in medicinal chemistry. The presence of a bromine atom at the 2-position of the pyridine ring allows for a variety of synthetic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enable the formation of new carbon-carbon and carbon-nitrogen bonds, providing access to a wide array of substituted phenylpyridine derivatives. Such scaffolds are prevalent in many pharmaceutical agents.
Key Synthetic Transformations
The primary utility of this compound in pharmaceutical synthesis lies in its ability to undergo cross-coupling reactions to introduce diverse functionalities. The following sections detail the protocols for three major classes of these reactions.
Suzuki-Miyaura Coupling: Formation of C-C Bonds
The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures, which are common motifs in pharmacologically active compounds.[1] It involves the coupling of an organohalide with an organoboron compound, catalyzed by a palladium complex.[2]
Reaction Principle:
The reaction proceeds via a catalytic cycle involving oxidative addition of the this compound to a Pd(0) complex, followed by transmetalation with a boronic acid or ester, and subsequent reductive elimination to yield the coupled product and regenerate the catalyst.[2]
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Toluene/Water (4:1 to 10:1 ratio)[3]
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, palladium(II) acetate, SPhos, and potassium carbonate.[3]
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.[3]
-
Add degassed toluene and water to the flask via syringe.[3]
-
Heat the reaction mixture to 100 °C and stir vigorously for 8-12 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.[3]
-
Wash the organic layer with water and then with brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by flash column chromatography.[3]
Data Presentation: Representative Yields for Suzuki Coupling of 2-Bromopyridines
While specific data for this compound is not extensively available, the following table provides representative yields for the Suzuki coupling of analogous 2-bromopyridines with various boronic acids, offering a predictive overview.[4]
| Boronic Acid Partner | Product | Typical Yield (%) |
| Phenylboronic Acid | 2,4-Diphenylpyridine | 81[4] |
| 4-Methoxyphenylboronic Acid | 2-(4-Methoxyphenyl)-4-phenylpyridine | 92 (on a similar substrate)[4] |
| 4-Chlorophenylboronic Acid | 2-(4-Chlorophenyl)-4-phenylpyridine | 80 (representative)[4] |
| 3-Thienylboronic Acid | 4-Phenyl-2-(thiophen-3-yl)pyridine | 73 (representative)[4] |
Buchwald-Hartwig Amination: Formation of C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, a crucial transformation in the preparation of many pharmaceuticals.[5][6]
Reaction Principle:
The reaction involves the coupling of an aryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[5] The catalytic cycle includes oxidative addition, amine coordination and deprotonation, and reductive elimination.[6]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound with a secondary amine like morpholine.
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Morpholine) (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)
-
RuPhos (2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous Toluene[3]
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃, RuPhos, and NaOtBu.[3]
-
Add anhydrous toluene and stir the mixture for a few minutes.[3]
-
Add this compound and then the amine.[3]
-
Heat the reaction mixture to 100 °C with stirring for 4-8 hours.[3]
-
Monitor the reaction progress by TLC or LC-MS.[3]
-
After completion, cool the reaction to room temperature.[3]
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.[3]
-
Wash the filtrate with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.[3]
-
Purify the residue by flash column chromatography.[3]
Data Presentation: Comparative Overview of Buchwald-Hartwig Amination Conditions
The following table summarizes various conditions for the Buchwald-Hartwig amination of 2-bromopyridines.
| Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Aniline | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 8 | ~92[7] |
| Morpholine | Pd₂(dba)₃ (1) | RuPhos (2) | NaOtBu | Toluene | 100 | 4-8 | >90 (representative) |
| Volatile Amines | Pd(OAc)₂ (2) | dppp (2) | NaOtBu | Toluene | 80-100 | 12-24 | 55-98[5][8] |
Sonogashira Coupling: Formation of C-C Triple Bonds
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[9]
Reaction Principle:
The reaction mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide, and subsequent reductive elimination to afford the product.[10]
Experimental Protocol: Sonogashira Coupling
This is a representative procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous Tetrahydrofuran (THF)[11]
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add this compound, PdCl₂(PPh₃)₂, and CuI.[11]
-
Evacuate and backfill the flask with argon three times.[11]
-
Add anhydrous and degassed THF and Et₃N via syringe.[11]
-
Stir the mixture at room temperature for 10 minutes.[11]
-
Add the terminal alkyne dropwise via syringe.[11]
-
Stir the reaction at room temperature or gently heat to 40-60 °C for 4-12 hours.[7]
-
Monitor the reaction progress by TLC or LC-MS.[11]
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.[11]
-
Extract the product with an organic solvent (e.g., ethyl acetate).[11]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[11]
-
Purify the crude product by flash column chromatography on silica gel.[11]
Data Presentation: Benchmark Yields for Sonogashira Coupling of Bromopyridines
While specific data for this compound is limited, the following table provides benchmark yields for Sonogashira couplings of various bromopyridine substrates.
| Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (3) | CuI (5) | Et₃N | THF | 60 | 6 | ~88[7] |
| Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | THF | RT | 12 | >90 (representative) |
Visualizations
Reaction Pathways
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Experimental Workflow
Caption: General experimental workflow for cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: The Use of 2-Bromo-4-phenylpyridine in the Synthesis of Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-4-phenylpyridine is a versatile heterocyclic building block with significant potential in the discovery and development of novel kinase inhibitors. The pyridine scaffold is a privileged structure in medicinal chemistry, frequently forming the core of potent and selective kinase inhibitors due to its ability to establish crucial hydrogen bond interactions within the ATP-binding site of kinases. The strategic placement of a bromine atom at the 2-position of the 4-phenylpyridine core provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions. This allows for the systematic exploration of the chemical space around the pyridine ring to optimize potency, selectivity, and pharmacokinetic properties of potential drug candidates.
This document provides detailed application notes and generalized protocols for the use of this compound in the synthesis of kinase inhibitors, with a focus on the widely applicable Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. While specific examples of kinase inhibitors derived directly from this compound are not extensively reported in publicly available literature, the methodologies presented here are based on well-established procedures for structurally analogous 2-bromopyridine derivatives and provide a robust foundation for the synthesis of novel kinase inhibitors.
Key Synthetic Transformations
The synthetic utility of this compound in the construction of kinase inhibitor libraries primarily relies on palladium-catalyzed cross-coupling reactions. The bromine atom at the 2-position is amenable to the formation of new carbon-carbon and carbon-nitrogen bonds, enabling the introduction of a wide array of substituents.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds, typically between an aryl or vinyl halide and a boronic acid or ester. In the context of kinase inhibitor synthesis, this reaction is instrumental in creating biaryl or heteroaryl-aryl structures, which are common motifs in potent inhibitors. The reaction of this compound with various boronic acids or esters allows for the introduction of diverse aromatic and heteroaromatic systems at the 2-position of the pyridine ring.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines. By reacting this compound with a variety of primary or secondary amines, a diverse library of 2-amino-4-phenylpyridine derivatives can be generated. The introduced amino group can serve as a key hydrogen bond donor, often interacting with the hinge region of the target kinase's ATP-binding site, a critical determinant of binding affinity.
Experimental Protocols
The following protocols provide a generalized framework for the synthesis of kinase inhibitor precursors using this compound as a starting material. Optimization of reaction conditions (e.g., catalyst, ligand, base, solvent, and temperature) may be necessary for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling of this compound with an Arylboronic Acid
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0 - 3.0 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), the base (2.0 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%).
-
Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-phenylpyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Protocol 2: Buchwald-Hartwig Amination of this compound with a Primary Amine
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a generic primary amine.
Materials:
-
This compound
-
Primary amine (1.1 - 1.5 equivalents)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂, 1-3 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, BINAP, 2-6 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4 - 2.5 equivalents)
-
Anhydrous and degassed solvent (e.g., toluene, 1,4-dioxane)
-
Inert gas (Argon or Nitrogen)
-
Schlenk flask or sealed reaction vial
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., XPhos, 3 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to a dry Schlenk flask or reaction vial.
-
Add this compound (1.0 equiv.) and the anhydrous, degassed solvent (e.g., toluene).
-
Add the primary amine (1.2 equiv.) to the reaction mixture.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-amino-4-phenylpyridine derivative.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, MS).
Data Presentation
While specific inhibitory data for compounds directly synthesized from this compound is limited, the following table summarizes the activity of representative kinase inhibitors synthesized from structurally related bromopyridine building blocks. This data illustrates the potential of the 2-substituted pyridine scaffold in achieving potent kinase inhibition.
| Compound ID | Starting Bromopyridine | Target Kinase | IC₅₀ (nM) |
| 1a | 2-Amino-5-bromopyridine derivative | ALK | 40 |
| 1b | 2-Amino-5-bromopyridine derivative | ALK (L1196M mutant) | 120 |
| 2a | 2-Amino-5-bromo-4-methylpyridine derivative | p38α | 8 |
| 2b | 2-Amino-5-bromo-4-methylpyridine derivative | p38β | 15 |
| 3 | 2-Bromo-5-methylpyridin-4-amine derivative | ALK | 25 |
| 4 | 2-Amino-4-bromo-3-nitropyridine derivative | PI3Kα | 50 |
Disclaimer: The data presented in this table is for illustrative purposes and is derived from kinase inhibitors synthesized from bromopyridine analogs of this compound. The specific activity of derivatives of this compound will be dependent on the nature of the substituents introduced.
Visualizations
Generalized Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of a kinase inhibitor library starting from this compound.
Caption: Generalized workflow for kinase inhibitor synthesis.
Representative Signaling Pathway: Receptor Tyrosine Kinase (RTK) Inhibition
Many kinase inhibitors target receptor tyrosine kinases (RTKs), which play a crucial role in cell proliferation and survival. The diagram below depicts a simplified RTK signaling pathway and the point of inhibition by a hypothetical kinase inhibitor derived from this compound.
Caption: Simplified RTK signaling pathway and inhibition.
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols and conceptual framework provided in these application notes offer a solid foundation for researchers in the field of drug discovery. The ability to readily perform Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, which can ultimately lead to the development of optimized therapeutic agents targeting a range of kinases implicated in various diseases.
Application Notes and Protocols: General Experimental Procedure for Nucleophilic Aromatic Substitution on 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nucleophilic aromatic substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the functionalization of electron-deficient aromatic and heteroaromatic rings. 2-Bromo-4-phenylpyridine is a valuable substrate for such transformations, as the electron-withdrawing nature of the pyridine nitrogen atom activates the positions ortho (2- and 6-) and para (4-) to it for nucleophilic attack. The bromine atom at the 2-position serves as a good leaving group, enabling the introduction of a wide variety of nucleophiles, including nitrogen, oxygen, and sulfur-based moieties. This versatility makes this compound a key building block in the synthesis of diverse compounds with potential applications in medicinal chemistry and materials science.
The general mechanism for the SNAr reaction on this compound proceeds via a two-step addition-elimination pathway. The nucleophile first attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity of the pyridine ring is subsequently restored through the expulsion of the bromide ion.
General Experimental Procedure
This section outlines a general protocol for the nucleophilic aromatic substitution on this compound. Specific conditions may vary depending on the nucleophile and the desired scale of the reaction.
Materials:
-
This compound
-
Nucleophile (e.g., amine, alcohol, or thiol)
-
Base (e.g., K₂CO₃, NaH, NaOtBu, Cs₂CO₃)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, NMP, or THF)
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard laboratory glassware for work-up and purification
-
Reagents for work-up (e.g., water, brine, organic solvent for extraction, drying agent like Na₂SO₄ or MgSO₄)
-
Purification system (e.g., flash column chromatography)
Procedure:
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere, add this compound (1.0 eq) and the chosen anhydrous polar aprotic solvent.
-
Addition of Reagents: Add the nucleophile (1.1 - 2.0 eq) to the stirred solution. If the nucleophile is a solid, it can be added directly. If it is a liquid, it can be added via syringe.
-
Addition of Base: If required, add the base (1.2 - 3.0 eq) portion-wise to the reaction mixture. For highly reactive nucleophiles or when using the salt of a nucleophile (e.g., sodium methoxide), an additional base may not be necessary.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (typically ranging from room temperature to 150 °C) and stir for the required time (typically 1 to 24 hours).
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Isolation: Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by a suitable method, such as flash column chromatography on silica gel, to yield the desired substituted 4-phenylpyridine.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions for the nucleophilic aromatic substitution on this compound with various classes of nucleophiles. Note: Specific literature data for this compound is limited. The following conditions are based on established protocols for analogous 2-halopyridine systems and may require optimization for this specific substrate.
Table 1: SNAr with Nitrogen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Piperidine | K₂CO₃ | DMSO | 100 - 120 | 12 - 24 | 70 - 90 |
| Morpholine | K₂CO₃ | DMSO | 100 - 120 | 12 - 24 | 75 - 95 |
| Aniline | NaOtBu | Toluene | 80 - 110 | 8 - 16 | 60 - 85 |
| Benzylamine | Cs₂CO₃ | DMF | 80 - 100 | 6 - 12 | 65 - 90 |
Table 2: SNAr with Oxygen Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Methoxide | N/A | Methanol/DMF | 60 - 80 | 4 - 8 | 80 - 95 |
| Sodium Ethoxide | N/A | Ethanol/DMF | 70 - 90 | 4 - 10 | 75 - 90 |
| Phenol | K₂CO₃ | DMF | 100 - 130 | 12 - 24 | 60 - 80 |
| Benzyl alcohol | NaH | THF/DMF | 60 - 80 | 6 - 12 | 70 - 85 |
Table 3: SNAr with Sulfur Nucleophiles
| Nucleophile | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| Sodium Thiophenoxide | N/A | DMF | 25 - 50 | 1 - 4 | 85 - 98 |
| Thiophenol | K₂CO₃ | DMF | 50 - 70 | 2 - 6 | 80 - 95 |
| Sodium Ethanethiolate | N/A | DMF | 25 - 50 | 1 - 3 | 80 - 95 |
| Benzyl Mercaptan | Cs₂CO₃ | DMSO | 60 - 80 | 4 - 8 | 75 - 90 |
Characterization of Products
The successful synthesis of the 2-substituted-4-phenylpyridine derivatives can be confirmed by standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The disappearance of the proton signals corresponding to the this compound starting material and the appearance of new signals corresponding to the introduced nucleophile are indicative of a successful reaction. The chemical shifts of the pyridine ring protons will also be affected by the new substituent at the 2-position.
-
¹³C NMR Spectroscopy: The carbon spectrum will show the disappearance of the C-Br signal and the appearance of a new signal for the carbon attached to the heteroatom of the nucleophile. The chemical shifts of the other pyridine and phenyl ring carbons will also shift accordingly.
-
Mass Spectrometry: The mass spectrum of the product will show a molecular ion peak corresponding to the expected molecular weight of the substituted product.
Representative ¹H and ¹³C NMR Data for 4-Phenylpyridine Derivatives:
-
4-Phenylpyridine: ¹H NMR (CDCl₃, 400 MHz) δ 8.70 (d, J = 5.2 Hz, 2H), 7.65 (d, J = 5.2 Hz, 2H), 7.51-7.42 (m, 5H). ¹³C NMR (CDCl₃, 101 MHz) δ 150.5, 148.2, 138.0, 129.2, 129.0, 127.1, 121.5.
-
2-Methoxy-4-phenylpyridine (predicted): ¹H NMR is expected to show an upfield shift of the H-3 and H-5 protons compared to 4-phenylpyridine, and a characteristic singlet for the methoxy group around 3.9-4.1 ppm.
-
2-Amino-4-phenylpyridine (predicted): ¹H NMR would likely show an upfield shift for the pyridine protons and a broad singlet for the amino protons.
Visualizations
Application Notes and Protocols for the Scale-up Synthesis of 2-Bromo-4-phenylpyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the scale-up synthesis of 2-bromo-4-phenylpyridine, a key intermediate in the development of various pharmaceutical compounds. The protocol focuses on a robust and selective Suzuki-Miyaura coupling reaction, designed for kilogram-scale production. Detailed methodologies for the synthesis, workup, and purification are presented, along with critical process parameters and safety considerations. The information is intended to facilitate the efficient and reproducible synthesis of this compound derivatives in a research and drug development setting.
Introduction
4-Arylpyridine scaffolds are crucial components in a wide range of biologically active molecules and approved pharmaceuticals.[1][2] The synthesis of these structures often relies on palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method for its versatility and functional group tolerance.[3] This protocol details a scalable synthesis of this compound, a versatile building block where the bromine atom at the 2-position can be further functionalized.
The described method employs a selective Suzuki-Miyaura coupling of a dihalogenated pyridine with phenylboronic acid. This approach offers a high degree of regioselectivity, which is critical for ensuring the purity of the final product and avoiding costly and time-consuming purification steps at a large scale.
Synthetic Pathway
The synthesis of this compound is achieved via a selective Suzuki-Miyaura cross-coupling reaction. The chosen strategy involves the reaction of 2,4-dibromopyridine with phenylboronic acid. The selectivity of the reaction for the 4-position is achieved through careful selection of the palladium catalyst, ligand, and reaction conditions. While both C-Br bonds can react, the 4-position is generally more susceptible to coupling under specific catalytic systems.
Experimental Protocols
Materials and Equipment
Reagents:
| Reagent | Grade | Supplier |
| 2,4-Dibromopyridine | ≥98% | Commercially Available |
| Phenylboronic Acid | ≥98% | Commercially Available |
| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | Catalyst Grade | Commercially Available |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Commercially Available |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Commercially Available |
| Water | Deionized | In-house |
| Toluene | ACS Grade | Commercially Available |
| Ethyl Acetate | ACS Grade | Commercially Available |
| Brine (saturated NaCl solution) | --- | Prepared in-house |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | Commercially Available |
| Celite® | --- | Commercially Available |
Equipment:
-
20 L jacketed glass reactor with overhead stirring, reflux condenser, and nitrogen inlet
-
Temperature control unit (heating/cooling circulator)
-
Addition funnel
-
Large-scale rotary evaporator
-
Filtration apparatus (Buchner funnel, filter flask)
-
Drying oven
Scale-up Synthesis of this compound (Kilogram Scale)
This protocol describes a typical procedure for the synthesis of this compound on a 1 kg scale.
Reaction Parameters:
| Parameter | Value |
| Scale (2,4-Dibromopyridine) | 1.00 kg (4.22 mol) |
| Phenylboronic Acid | 0.56 kg (4.64 mol, 1.1 eq) |
| Pd(dppf)Cl₂ | 34.5 g (0.042 mol, 1 mol%) |
| K₂CO₃ | 1.17 kg (8.44 mol, 2.0 eq) |
| 1,4-Dioxane | 8.0 L |
| Water | 2.0 L |
| Reaction Temperature | 90-95 °C |
| Reaction Time | 12-18 hours |
| Expected Yield | 75-85% |
| Expected Purity (crude) | >90% |
Procedure:
-
Reactor Setup: Set up the 20 L jacketed glass reactor under a nitrogen atmosphere. Ensure all glassware is dry.
-
Reagent Charging: To the reactor, add 2,4-dibromopyridine (1.00 kg), phenylboronic acid (0.56 kg), potassium carbonate (1.17 kg), and Pd(dppf)Cl₂ (34.5 g).
-
Solvent Addition: Add 1,4-dioxane (8.0 L) and deionized water (2.0 L) to the reactor.
-
Inerting: Purge the reactor with nitrogen for 15-20 minutes with gentle stirring.
-
Reaction: Heat the reaction mixture to 90-95 °C with vigorous stirring. Monitor the reaction progress by HPLC or TLC. The reaction is typically complete within 12-18 hours.
-
Cooling: Once the reaction is complete, cool the mixture to room temperature (20-25 °C).
Workup and Purification
Procedure:
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts. Wash the filter cake with toluene (2 x 1 L).
-
Phase Separation: Transfer the filtrate to a suitable separatory funnel or vessel. Separate the organic layer from the aqueous layer.
-
Extraction: Extract the aqueous layer with toluene (2 x 2 L).
-
Washing: Combine all organic layers and wash sequentially with water (2 x 2 L) and brine (2 L).
-
Drying: Dry the organic layer over anhydrous sodium sulfate (approx. 500 g).
-
Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product as a solid or oil.
Recrystallization
For achieving high purity, recrystallization is the preferred method for solid products.
Solvent Screening for Recrystallization:
| Solvent/Solvent System | Observation |
| Isopropanol | Good solubility when hot, poor when cold. Suitable for recrystallization. |
| Ethanol/Water | Good solubility in hot ethanol, precipitation upon addition of water. Suitable for anti-solvent crystallization. |
| Heptane/Ethyl Acetate | Good solubility in ethyl acetate, poor in heptane. Suitable for anti-solvent crystallization. |
Recrystallization Protocol (Isopropanol):
-
Transfer the crude this compound to a clean, dry reactor.
-
Add a minimal amount of hot isopropanol (approximately 3-5 volumes relative to the crude product) until the solid dissolves completely.
-
Slowly cool the solution to room temperature with gentle stirring to induce crystallization.
-
Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.
-
Collect the crystals by vacuum filtration and wash with a small amount of cold isopropanol.
-
Dry the purified crystals in a vacuum oven at 40-50 °C until a constant weight is achieved.
Process Workflow and Logic
The following diagram illustrates the overall workflow for the scale-up synthesis and purification of this compound.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Ventilation: Conduct all operations in a well-ventilated fume hood or a controlled reactor system.
-
Reagent Handling:
-
Palladium catalysts are toxic and should be handled with care.
-
1,4-Dioxane is a flammable liquid and a potential carcinogen.
-
Handle all chemicals in accordance with their Safety Data Sheets (SDS).
-
-
Reaction Hazards: The reaction is exothermic, and temperature control is crucial, especially during the initial heating phase. Ensure the cooling system of the reactor is operational.
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction | Extend reaction time and monitor by HPLC. Ensure proper temperature control. |
| Catalyst deactivation | Use high-purity, anhydrous solvents and reagents. Ensure the system is properly inerted. | |
| Poor mixing | Increase stirring speed. | |
| Formation of Byproducts | Di-substituted product formation | Optimize catalyst and ligand choice. Lowering the reaction temperature may improve selectivity. |
| Homocoupling of phenylboronic acid | Ensure an oxygen-free environment by thorough inerting. | |
| Difficult Purification | Oiling out during crystallization | Adjust the cooling rate or change the recrystallization solvent system. |
| Low recovery from recrystallization | Use the minimum amount of hot solvent for dissolution. Ensure complete cooling to maximize precipitation. |
Conclusion
This application note provides a detailed and scalable protocol for the synthesis of this compound via a selective Suzuki-Miyaura coupling. The outlined procedures for reaction, workup, and purification are designed to be robust and reproducible for kilogram-scale production. By following these guidelines, researchers and drug development professionals can efficiently produce this valuable intermediate for further synthetic applications.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling Reactions for 2-Bromo-4-phenylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki-Miyaura coupling of 2-Bromo-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control for a successful Suzuki coupling of this compound?
A1: The most critical parameters are the choice of palladium catalyst and ligand, the base, the solvent system, and maintaining a strictly inert atmosphere. The electron-deficient nature of the pyridine ring and the potential for the nitrogen atom to coordinate with the palladium catalyst make this substrate particularly challenging.[1] Careful optimization of these components is crucial for high yields.
Q2: Can I run the Suzuki coupling of this compound open to the air?
A2: It is highly discouraged to run this reaction open to the air.[1] Oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[1][2] For reproducible and high-yielding results, the reaction must be carried out under an inert atmosphere, such as nitrogen or argon.[1][3]
Q3: What is the function of the base in the Suzuki coupling reaction?
A3: The base plays a crucial role in the Suzuki coupling. Its primary functions are to facilitate the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step, and to aid in the reductive elimination step that regenerates the active Pd(0) catalyst.[1][4]
Q4: Which is a more reactive coupling partner: this compound or 2-Chloro-4-phenylpyridine?
A4: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions.[1] The carbon-bromine bond is weaker than the carbon-chlorine bond, which makes the oxidative addition step of the catalytic cycle more favorable.[1] While reactions with 2-chloro-pyridines are possible, they often necessitate more specialized and highly active catalyst systems.[1][5]
Troubleshooting Guide
Problem 1: Low to no yield of the desired product.
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | The pyridine nitrogen can coordinate to the palladium center, leading to inactive catalyst species.[1] Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to sterically shield the palladium.[1][6] Ensure your palladium source is active; consider using a fresh batch or a more robust pre-catalyst.[2] |
| Inefficient Transmetalation | The transfer of the aryl group from the boronic acid to the palladium complex can be slow for electron-deficient heteroaryl halides.[1] Ensure the chosen base is sufficiently strong to promote this step.[1] Consider screening different bases such as K₃PO₄ or Cs₂CO₃.[7] |
| Poor Solubility | The starting materials may not be fully dissolved in the chosen solvent, leading to a slow or incomplete reaction.[1] Try a different solvent system, such as 1,4-dioxane/water or toluene/water, and ensure vigorous stirring.[3][7] |
| Inadequate Temperature | The reaction may require more thermal energy to proceed efficiently. Cautiously increase the reaction temperature, typically in the range of 80-110 °C.[1][3] |
Problem 2: Significant formation of side products.
| Side Product | Possible Cause | Suggested Solution |
| Homocoupling of Boronic Acid | This side reaction, forming a biaryl product from two boronic acid molecules, is often caused by the presence of oxygen.[1][2] | Thoroughly degas all solvents and the reaction mixture. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen.[1] Maintain a positive pressure of inert gas throughout the reaction.[1] |
| Protodeboronation | The boronic acid group is replaced by a hydrogen atom. This is common with aqueous bases.[1][2] | Use more stable boronic esters (e.g., pinacol esters) or trifluoroborate salts.[1] Consider using anhydrous conditions or a milder base like potassium fluoride (KF).[2] |
| Debromination of Starting Material | The bromo group on the pyridine is replaced by a hydrogen atom. | This can be influenced by the choice of base and the presence of water. Ensure all reagents and solvents are anhydrous if running under those conditions.[1] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
Note: This is a generalized protocol and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃) (1-5 mol%)[1][3]
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)[1]
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O (4:1), Toluene/H₂O (4:1))[3][7]
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, combine this compound, the arylboronic acid, the base, the palladium catalyst, and the ligand (if used).[1][3]
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (nitrogen or argon) at least three times to ensure an oxygen-free environment.[3]
-
Solvent Addition: Add the degassed solvent(s) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–110 °C) with vigorous stirring.[1][3]
-
Monitoring: Monitor the reaction progress by an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biarylpyridine.[3]
Data Presentation
Table 1: Effect of Different Bases on Suzuki Coupling Yields (Representative Data for 2-Bromopyridine Derivatives)
| Base | Catalyst System | Solvent | Temperature (°C) | Yield (%) | Reference |
| K₂CO₃ | Pd(dppf)Cl₂ | 1,4-Dioxane/H₂O | 80-120 | 81 | [3][7] |
| Na₂CO₃ | Pd(PPh₃)₄ | Dioxane/H₂O | 100 | 98 (for a similar aryl halide) | [7][8] |
| K₃PO₄ | Pd₂(dba)₃/SPhos | Toluene/H₂O | 85-95 | Moderate to High | [4][7] |
| Cs₂CO₃ | Pd₂(dba)₃/XPhos | THF/H₂O | 40 | High | [4] |
Note: The data presented is compiled from various sources, and reaction conditions may not be identical. Yields are representative for similar 2-bromopyridine substrates and should be interpreted with caution as direct comparisons.[7]
Table 2: Common Catalyst/Ligand Systems for Suzuki Coupling of 2-Bromopyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Performance Characteristics |
| Pd(OAc)₂ | PPh₃ | Pd: 2-5, Ligand: 4-10 | Low to moderate yield; prone to catalyst deactivation with pyridinic substrates. |
| Pd₂(dba)₃ | SPhos | Pd: 1-3, Ligand: 2-6 | Moderate to high yield; bulky, electron-rich ligand helps stabilize the catalyst.[1] |
| Pd(dppf)Cl₂ | (integral) | 3-5 | Good to high yields, often used for a wide range of substrates.[3] |
| Pd(PPh₃)₄ | (integral) | 2-5 | A common choice, but may be less effective for challenging substrates like 2-bromopyridines compared to more advanced systems.[1] |
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
Troubleshooting low yield in Buchwald-Hartwig amination of 2-Bromo-4-phenylpyridine
This technical support center provides troubleshooting guidance and frequently asked questions for the Buchwald-Hartwig amination of 2-Bromo-4-phenylpyridine, a crucial reaction for synthesizing complex amine-containing molecules in pharmaceutical and materials science research.
Troubleshooting Guide: Low Yield in Amination of this compound
Low or no product yield is a common issue in cross-coupling reactions. The following guide provides a systematic approach to identifying and resolving the underlying causes.
Issue 1: Low or No Conversion of Starting Material
If you observe a significant amount of unreacted this compound, consider the following troubleshooting steps, starting with the most likely culprits.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low conversion in Buchwald-Hartwig amination.
Issue 2: Formation of Side Products
If your desired product is forming but the yield is compromised by side reactions, consider these adjustments.
Troubleshooting Side Reactions
Caption: Troubleshooting common side reactions in Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor for success in the amination of an electron-deficient substrate like this compound? A1: The selection of the catalyst system—specifically the palladium source and the phosphine ligand—is paramount.[1] Electron-deficient heteroaryl halides like 2-bromopyridines can be challenging substrates. Bulky, electron-rich phosphine ligands such as XPhos, RuPhos, or SPhos are often required to facilitate the key oxidative addition and reductive elimination steps of the catalytic cycle.[1][2] Using modern, well-defined palladium pre-catalysts can also enhance reliability and activity.[1][3]
Q2: Which base should I choose for this reaction? A2: A strong, non-nucleophilic base is essential for catalyst turnover. Sodium tert-butoxide (NaOtBu) is a common and effective choice that often leads to high reaction rates.[4][5] However, if base-sensitive functional groups are present or if side reactions are an issue, other bases like lithium bis(trimethylsilyl)amide (LiHMDS) or potassium phosphate (K₃PO₄) can be effective alternatives.[1][5] The solubility of the base in the chosen solvent is also a critical consideration.[6][7]
Q3: What are the best solvents for this amination? A3: Aprotic, non-polar, or weakly polar solvents are generally preferred. Toluene and 1,4-dioxane are the most common and effective solvents for Buchwald-Hartwig aminations.[1][3][8] Tetrahydrofuran (THF) is also a viable option.[3][5] It is crucial to use anhydrous and thoroughly degassed solvents, as both water and oxygen can deactivate the palladium catalyst and phosphine ligand.[1]
Q4: My reaction is slow. Should I increase the temperature? A4: Yes, increasing the temperature is a valid strategy. Buchwald-Hartwig reactions are often run at elevated temperatures, typically between 80-110 °C.[3][9] If the reaction is sluggish, increasing the temperature in 10-20 °C increments can help overcome the activation energy barrier.[1] However, be aware that excessively high temperatures can sometimes promote side reactions like hydrodehalogenation.[10]
Q5: Can I use a Pd(II) source like Pd(OAc)₂ directly? A5: Yes, Pd(II) sources like palladium(II) acetate (Pd(OAc)₂) are commonly used.[3] However, they must be reduced in situ to the active Pd(0) species to enter the catalytic cycle.[3] This reduction can sometimes be unreliable. For more consistent and reproducible results, especially with challenging substrates, using a pre-formed Pd(0) source (e.g., Pd₂(dba)₃) or a modern palladium pre-catalyst (which efficiently generates the active Pd(0) catalyst upon exposure to base) is often recommended.[1][3][11]
Data Presentation: Parameter Screening Overview
The following table summarizes the impact of key reaction parameters on the yield of Buchwald-Hartwig aminations involving heteroaryl halides. This provides a general guideline for optimization.
| Parameter | Condition A (Typical Starting Point) | Condition B (Alternative) | Condition C (For Difficult Cases) | Expected Outcome & Remarks |
| Pd Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1 mol%) | XPhos Pd G3 (2 mol%) | Pre-catalysts (Condition C) often give higher activity and reproducibility.[1][3] |
| Ligand | Xantphos (4 mol%) | SPhos (4 mol%) | XPhos (4 mol%) | Bulky, electron-rich ligands (B, C) are generally better for heteroaryl halides.[1][2] |
| Base | NaOtBu (1.4 eq) | K₃PO₄ (2.0 eq) | LiHMDS (1.4 eq) | NaOtBu is fast but aggressive. K₃PO₄ is milder. LiHMDS is strong and good for protic groups.[1][5] |
| Solvent | Toluene | 1,4-Dioxane | t-BuOH | Toluene and dioxane are standard. Alcohols can sometimes be beneficial but may coordinate to Pd.[3][8] |
| Temperature | 100 °C | 80 °C | 110 °C | Higher temperatures generally increase rate but may also increase side products.[1][3] |
| Concentration | 0.1 M | 0.5 M | 0.2 M | Higher concentration can increase rate but may cause solubility issues with reagents or byproducts. |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
This protocol provides a reliable starting point for the amination of this compound with a generic primary or secondary amine.
Reaction Setup:
Caption: General experimental workflow for Buchwald-Hartwig amination.
Materials:
-
This compound (1.0 equivalent)
-
Amine (1.2 equivalents)
-
Palladium Precursor (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., Sodium tert-butoxide, 1.4 equivalents)
-
Anhydrous, degassed solvent (e.g., Toluene)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor, the phosphine ligand, and the base.[9]
-
Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[12]
-
Add the anhydrous and degassed solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add the this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[9]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-phenylpyridin-2-amine.[9]
References
- 1. benchchem.com [benchchem.com]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. Effect of Solvents on the Product Distribution and Reaction Rate of a Buchwald−Hartwig Amination Reaction | Semantic Scholar [semanticscholar.org]
- 9. benchchem.com [benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. catalysisconsulting.co.uk [catalysisconsulting.co.uk]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling of 2-Bromo-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the cross-coupling of 2-Bromo-4-phenylpyridine.
Frequently Asked Questions (FAQs)
Q1: Why is this compound a challenging substrate in cross-coupling reactions?
A1: The primary challenge arises from the pyridine nitrogen atom. Its lone pair of electrons can coordinate to the palladium catalyst, forming less active or inactive catalytic species.[1][2][3] This catalyst inhibition can slow down or halt the catalytic cycle, leading to low conversion of the starting material.[1][2] The use of bulky, electron-rich phosphine ligands can help mitigate this issue by sterically hindering the nitrogen's coordination to the palladium center.[2][3]
Q2: How does the choice of base impact the reaction outcome?
A2: The base is critical and serves multiple functions depending on the reaction type. In Suzuki-Miyaura couplings, it facilitates the formation of a more nucleophilic boronate species to enable transmetalation.[4][5] In Buchwald-Hartwig aminations, a strong base is typically needed to deprotonate the amine.[4][6] In Sonogashira couplings, it deprotonates the terminal alkyne.[4] An inappropriate base can lead to side reactions; for example, a base that is too strong can promote protodeboronation in Suzuki reactions or decomposition of base-sensitive substrates.[4][7]
Q3: Is it necessary to run these reactions under an inert atmosphere?
A3: Yes, it is strongly recommended. Oxygen can deactivate the active Pd(0) catalyst through oxidation and can also promote undesirable side reactions, most notably the homocoupling of boronic acids (in Suzuki reactions) or terminal alkynes (Glaser coupling in Sonogashira reactions).[3][4][7][8] To ensure reproducibility and optimal yields, reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) with properly degassed solvents.[3]
Q4: My reaction isn't working. What are the first things I should check?
A4: When a reaction fails, systematically check the following:
-
Reagent Quality: Ensure all reagents, especially the catalyst, ligand, base, and solvents, are pure, dry, and (if necessary) freshly distilled or degassed. Phosphine ligands are particularly susceptible to oxidation.[7][9]
-
Inert Atmosphere: Verify that the reaction setup is free of oxygen and moisture. Leaks in the system can be a common cause of failure.[7][8]
-
Catalyst Activity: The palladium catalyst may be old or deactivated. Use a fresh batch or consider a more active pre-catalyst.[2] The formation of a black precipitate (palladium black) is a visual indicator of catalyst decomposition.[8]
-
Reaction Temperature: Ensure the reaction is being heated to the appropriate temperature. Some cross-coupling reactions require significant thermal energy to proceed. Conversely, excessively high temperatures can lead to catalyst decomposition and side reactions.[2][8]
Troubleshooting Guides for Common Side Reactions
Issue 1: Significant Formation of Homocoupled Byproducts
Question: My main byproduct is the dimer of my starting material (4,4'-diphenyl-2,2'-bipyridine) or my coupling partner (e.g., a biaryl from a boronic acid). How can I minimize this?
Potential Causes & Solutions
-
Presence of Oxygen: Oxygen can promote the oxidative homocoupling of organoboron reagents.[3][4]
-
Solution: Ensure all solvents and the reaction headspace are rigorously degassed using methods like freeze-pump-thaw cycles or by sparging with an inert gas for an extended period. Maintain a positive pressure of nitrogen or argon throughout the reaction.[3]
-
-
High Reaction Temperature: Elevated temperatures can sometimes favor the homocoupling pathway.[2]
-
Solution: Attempt the reaction at a lower temperature, even if it requires a longer reaction time. Monitor the reaction progress to find the optimal balance.[2]
-
-
Catalyst System: Some catalyst systems are more prone to initiating homocoupling.
-
Solution: Consider changing the palladium source (e.g., from a Pd(II) pre-catalyst to a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃) or switching to a different phosphine ligand.[2]
-
-
Excess Coupling Partner: A large excess of the boronic acid or organostannane can increase the rate of its homocoupling.
-
Solution: Use a stoichiometry closer to 1:1.1 or 1:1.2 (Aryl Halide:Coupling Partner).[2]
-
Issue 2: Protodebromination or Hydrodehalogenation Observed
Question: My mass spectrometry analysis shows a significant amount of 4-phenylpyridine, where the bromine atom has been replaced by hydrogen. What causes this?
Potential Causes & Solutions
-
Presence of Protic Impurities: Water or other protic impurities in the solvent or reagents can serve as a proton source.
-
Formation of Palladium Hydride Species: This side reaction can be influenced by the choice of base, solvent, and temperature. The palladium hydride intermediate can then reductively eliminate to give the protodebrominated product.
-
Solution: Screening different bases (e.g., switching from an alkoxide to a carbonate or phosphate) or solvents may mitigate this pathway.[2]
-
-
Degradation of Boronic Acid (Suzuki): In Suzuki couplings, the boronic acid itself can degrade via protodeboronation, releasing a proton that can then lead to protodebromination of the aryl halide.[3][7]
Issue 3: Alkyne Dimerization (Glaser Coupling) in Sonogashira Reactions
Question: In my Sonogashira coupling, the main byproduct is the dimer of my terminal alkyne. How can I prevent this?
Potential Causes & Solutions
-
Presence of Oxygen: Oxygen is a key promoter of the copper-catalyzed homocoupling of alkynes.[2][8]
-
Solution: Strict anaerobic conditions are critical. Rigorously degas all reagents and maintain a positive pressure of an inert gas throughout the reaction.[8]
-
-
High Copper Loading: High concentrations of the copper(I) co-catalyst can accelerate the rate of Glaser coupling.[4][8]
-
Choice of Base: Certain amine bases are more prone to promoting this side reaction.[4]
-
Solution: Consider screening different amine bases (e.g., switching from Et₃N to DIPEA) or using an inorganic base if the protocol allows.
-
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yields
Note: Data is compiled from various sources using bromopyridine substrates as a proxy. Reaction conditions are not identical, and direct comparison should be interpreted with caution. Yields are illustrative.
| Entry | Base | Solvent System | Typical Yield (%) | Reference |
| 1 | Na₂CO₃ | Toluene/H₂O or DMF | 98 | [1][10] |
| 2 | K₂CO₃ | Toluene/H₂O | 81-92 | [1][5] |
| 3 | K₃PO₄ | 1,4-Dioxane/H₂O | 85 | [1][4] |
| 4 | Cs₂CO₃ | Toluene | Moderate to High | [4] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), the desired boronic acid or ester (1.2 eq), and a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).[3][4][11]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[11]
-
Reagent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand if required. Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe.[4][11]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3]
-
Monitoring & Workup: Monitor the reaction progress by TLC or LC-MS. Upon completion, cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.[3]
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or in a flame-dried sealed tube, combine the palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos or SPhos, 2-6 mol%), and a strong base (e.g., NaOt-Bu, 1.4 eq).[6][12]
-
Reagent Addition: Add this compound (1.0 eq), the desired amine (1.2 eq), and anhydrous, degassed solvent (e.g., toluene or dioxane).[6][12]
-
Reaction: Seal the tube or flask and heat the mixture to the required temperature (typically 80-110 °C) with stirring for the specified time (often 12-24 h).[6][12]
-
Monitoring & Workup: After cooling to room temperature, the mixture is typically filtered through a pad of celite, concentrated, and purified by flash column chromatography to yield the desired aminopyridine product.[12]
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-3 mol%), and the copper co-catalyst (e.g., CuI, 3-5 mol%).[2][13]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.
-
Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., Et₃N or DIPEA, 2.0 eq) and the terminal alkyne (1.2 eq).[2][14]
-
Reaction: Stir the reaction at room temperature or gently heat (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC or LC-MS.[2]
-
Workup: Dilute the reaction mixture with an organic solvent, wash with water or ammonium chloride solution, dry the organic layer, and concentrate. Purify the residue by flash column chromatography.
Visualizations
Caption: Catalytic cycle for cross-coupling and common competing side reactions.
Caption: A decision tree for troubleshooting low-yielding cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. eprints.soton.ac.uk [eprints.soton.ac.uk]
Technical Support Center: Purification of 2-Bromo-4-phenylpyridine
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of 2-Bromo-4-phenylpyridine from reaction mixtures.
Troubleshooting Guide & FAQs
This section provides solutions to common problems in a question-and-answer format.
Q1: My initial analysis (TLC/GC-MS) of the crude reaction mixture shows multiple spots/peaks. What are the likely impurities?
A1: The presence of multiple components in your crude product is common. Likely impurities depend on the synthetic route but often include:
-
Unreacted Starting Materials: Such as 2-amino-4-phenylpyridine or 4-phenylpyridine, depending on the reaction.
-
Isomeric Byproducts: Bromination at other positions on the pyridine or phenyl ring can lead to isomers that may have similar properties to the desired product.
-
Di-brominated Byproducts: Over-bromination can lead to the formation of di-bromo species, which will have a higher molecular weight.[1]
-
Hydrolysis Products: The diazonium salt intermediate (if using a Sandmeyer-type reaction) can react with water to form the corresponding 2-hydroxy-4-phenylpyridine.[1]
-
Homocoupling Byproducts: In cross-coupling reactions, self-coupling of the starting material can occur, leading to dimers like 4,4'-diphenyl-2,2'-bipyridine.[2]
Q2: How can I effectively remove these impurities?
A2: The choice of purification method depends on the nature of the impurities and the physical properties of this compound. The most common and effective techniques are flash column chromatography and recrystallization.[3] A preliminary aqueous work-up is almost always recommended to remove inorganic salts and other water-soluble impurities.[4]
Q3: My column chromatography separation is poor, and the fractions are still impure. What can I do to improve it?
A3: Poor separation in column chromatography can be frustrating. Here are several factors to consider and optimize:
-
Solvent System (Eluent): The polarity of your eluent is critical. If compounds are co-eluting, the solvent system may be too polar. Try a less polar system (e.g., decrease the percentage of ethyl acetate in hexanes). Run several TLCs with different solvent ratios to find the optimal system that gives a good separation between your product and impurities (target Rf for the product is ~0.2-0.3).[5]
-
Column Overloading: Using too much crude material for the size of your column will lead to broad bands and poor separation. A general guideline is to load 1-5% of crude material relative to the weight of the silica gel.[3]
-
Improper Packing: Air bubbles or cracks in the silica gel bed will cause channeling, leading to inefficient separation. Ensure the silica is packed uniformly as a slurry.[3]
-
Stationary Phase: this compound may be sensitive to acidic silica gel. If you suspect decomposition on the column, you can use deactivated silica gel (pre-treated with a solvent containing a small amount of triethylamine, ~0.1-1%) or switch to a different stationary phase like neutral alumina.[6]
Q4: I am trying to recrystallize my product, but it "oils out" instead of forming crystals. How can I resolve this?
A4: "Oiling out" occurs when a compound separates from the solution as a liquid instead of a solid.[3] This can be caused by several factors:
-
Cooling Too Quickly: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often leads to oiling.[3][7]
-
Solution is Too Concentrated: The solution may be supersaturated. Try adding a small amount of additional hot solvent until the solution is just clear, then allow it to cool slowly.[3]
-
High Impurity Level: The presence of significant impurities can inhibit crystallization. It may be necessary to first purify the crude material by column chromatography to remove the bulk of impurities before attempting recrystallization.[3][6]
-
Inducing Crystallization: If the solution remains clear upon cooling, try scratching the inside of the flask at the liquid's surface with a glass rod or adding a tiny "seed crystal" of the pure compound to initiate crystallization.[3]
Purification Method Comparison
The following table provides a general comparison of the expected outcomes for different purification methods for this compound. Actual values will vary depending on the specific reaction and impurity profile.
| Purification Method | Typical Starting Purity | Expected Final Purity | Expected Yield | Notes |
| Flash Column Chromatography | 70-90% | >98% | 60-85% | Excellent for separating mixtures with components of different polarities, such as isomers and byproducts.[3] |
| Recrystallization | 90-95% | >99% | 70-90% | Highly effective for removing small amounts of impurities from a solid product.[3][8] Requires finding a suitable solvent system. |
| Aqueous Work-up / Extraction | N/A | Variable | >95% | A crucial first step to remove inorganic salts and water-soluble materials before further purification.[4] |
Experimental Protocols
Protocol 1: General Aqueous Work-up and Extraction
This protocol is a standard first step to remove inorganic materials and highly polar impurities from the reaction mixture.
Materials:
-
Crude reaction mixture
-
Organic solvent (e.g., Ethyl Acetate, Dichloromethane)
-
Water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Separatory funnel
Procedure:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine. The brine wash helps to remove residual water from the organic phase.[4]
-
Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent.
-
Concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, which can then be further purified.
Protocol 2: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using flash column chromatography.
Materials:
-
Crude product from Protocol 1
-
Silica gel (230-400 mesh)
-
Eluent system (e.g., hexane/ethyl acetate gradient, determined by TLC)
-
Chromatography column, sand, and cotton/glass wool
-
Collection tubes
Procedure:
-
Select Eluent: Use TLC to determine an appropriate solvent system that gives an Rf value of ~0.2-0.3 for this compound.[5]
-
Pack the Column: Place a small plug of cotton or glass wool at the bottom of the column, followed by a thin layer of sand. Prepare a slurry of silica gel in the initial, low-polarity eluent and pour it into the column, avoiding air bubbles. Add another layer of sand on top.[3][5]
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or dichloromethane. Carefully add the sample solution to the top of the column. Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and adding the resulting powder to the top of the column.[5]
-
Elute and Collect: Carefully add the eluent to the top of the column and apply gentle pressure to begin elution. Collect fractions in separate tubes. Gradually increase the eluent's polarity if a gradient is required.[4]
-
Analyze Fractions: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[3]
Protocol 3: Recrystallization
This protocol is for purifying solid this compound.
Materials:
-
Crude solid product
-
A suitable solvent or solvent pair (e.g., ethanol, isopropanol, or ethyl acetate/hexanes)
-
Erlenmeyer flasks
-
Heating source (e.g., hot plate)
-
Büchner funnel and filter paper
Procedure:
-
Dissolve the Crude Product: Place the crude solid in an Erlenmeyer flask. Add a small amount of the chosen solvent. Gently heat the mixture while stirring until the solid completely dissolves. Add more solvent in small portions only if necessary to achieve complete dissolution at the solvent's boiling point.[3][7]
-
Hot Filtration (if needed): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a fluted filter paper into a clean, pre-warmed flask.[3][7]
-
Crystallization: Cover the flask and allow the hot, clear solution to cool slowly to room temperature. Pure crystals should begin to form. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.[3][8]
-
Isolate and Dry: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities. Allow the crystals to dry completely.[3]
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting decision tree for common purification challenges.
References
Technical Support Center: Palladium Catalyst Removal from 2-Bromo-4-phenylpyridine Reactions
This technical support center is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the removal of palladium catalysts from reactions involving 2-Bromo-4-phenylpyridine, such as Suzuki-Miyaura and Heck cross-coupling reactions.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound reaction products in a question-and-answer format.
Issue 1: High Palladium Content in the Final Product After Initial Purification
-
Possible Cause 1: Strong Chelation of Palladium to the Pyridine Moiety. The nitrogen atom in the pyridine ring of this compound and its products can act as a strong ligand, binding tightly to the palladium catalyst and making it difficult to remove through standard methods like simple filtration or solvent extraction.[1]
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Introduce a solid-supported scavenger with a high affinity for palladium. Thiol-based, dimercaptotriazine (DMT)-based, or cysteine-based scavengers are often effective.[1] The choice of scavenger may need to be optimized for your specific reaction conditions.
-
Optimize Scavenging Conditions: Experiment with parameters such as the scavenger-to-palladium ratio, temperature, and treatment time.[1][2] Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency.[3]
-
Activated Carbon Treatment: Use activated carbon as a cost-effective alternative or in combination with other scavengers.[1][4] Be aware that activated carbon can sometimes lead to product loss through non-specific adsorption.[1]
-
-
-
Possible Cause 2: Variation in the Palladium Species. The palladium species present at the end of the reaction can vary (e.g., different oxidation states or coordination environments), making a single removal method inconsistently effective.[2]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Ensure a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[2]
-
Use a Broad-Spectrum Scavenger: Some scavengers, like those based on DMT, are effective against a wider range of palladium species.[2]
-
Consider a Pre-treatment Step: A mild oxidation or reduction might convert the palladium into a single, more easily removed species.[2]
-
-
Issue 2: Significant Product Loss During the Purification Process
-
Possible Cause: Non-specific Adsorption of the Product onto the Scavenger. Some scavengers, particularly activated carbon, can adsorb the desired product along with the palladium catalyst.[1]
-
Troubleshooting Steps:
-
Screen Different Scavengers: Test a variety of scavengers to find one with high selectivity for palladium and low affinity for your product.[2]
-
Minimize Adsorbent Amount: Use the minimum effective amount of scavenger or activated carbon.[2]
-
Adjust the Solvent: The solvent can influence the binding of both the palladium and the product to the adsorbent. A solvent in which your product is highly soluble may reduce its adsorption.[2]
-
Change the Purification Method: If product loss remains high, consider switching to crystallization or liquid-liquid extraction.[2]
-
-
Issue 3: Formation of Palladium Black
-
Possible Cause: Catalyst Aggregation. The formation of palladium black indicates the aggregation of Pd(0) species, which is a form of deactivated catalyst.[5] This can be triggered by high temperatures, the absence of a stabilizing ligand, or impurities in the reaction mixture.[5][6]
-
Troubleshooting Steps:
-
Use a Stabilizing Ligand: Ensure an appropriate phosphine ligand is used to stabilize the Pd(0) catalyst.[5]
-
Avoid Excessive Temperatures: High heat can promote catalyst decomposition.[5]
-
Ensure Pure Reagents and Solvents: Impurities and oxygen can lead to catalyst deactivation. Degassing solvents is recommended.[5]
-
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for removing residual palladium from a reaction mixture?
A1: The most prevalent methods include:
-
Adsorption: Utilizing solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers (e.g., silica-based or polymer-based scavengers with thiol, amine, or dimercaptotriazine functionalities).[2]
-
Crystallization: Purifying the final product through crystallization, which can leave the palladium impurities behind in the mother liquor.[2]
-
Extraction: Employing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[2][7]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[2][7]
-
Chromatography: Using techniques like column chromatography to separate the desired compound from the palladium catalyst.[2][8]
Q2: How do I choose the best palladium removal method for my this compound reaction?
A2: The optimal method depends on several factors:
-
The nature of your final product: Consider its solubility, stability, and potential to chelate with palladium.
-
The form of the palladium residue: Is it homogeneous (dissolved) or heterogeneous (solid)?
-
The required final purity of your product: For active pharmaceutical ingredients (APIs), stringent limits on residual metals must be met.[4]
-
Cost and scalability of the method.
A decision-making workflow can help in selecting the optimal method.[3]
Q3: What are the advantages of using solid-supported scavengers?
A3: Solid-supported scavengers offer several advantages, including high selectivity for palladium, operational simplicity (removal by filtration), and the potential for regeneration and reuse. They are also available with a variety of functional groups to target different palladium species.
Q4: Can activated carbon be used for palladium removal, and what are its limitations?
A4: Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[3][4] However, its limitations include lower selectivity compared to specialized scavengers, which can lead to product loss through non-specific adsorption, and it may require a larger quantity to achieve the desired level of palladium removal.[1][9]
Q5: When is column chromatography a suitable option?
A5: Column chromatography is a powerful technique for purification and can effectively remove palladium catalysts along with other impurities.[3][8] It is particularly useful when high purity is required and when the product has a significantly different polarity from the palladium complexes.[3] However, it can be less practical for large-scale production.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Starting Pd (ppm) | Typical Final Pd (ppm) | Product Recovery | Notes |
| Activated Carbon | 1,000 - 3,000 | 100 - 300 | 85 - 95% | Cost-effective, but may lead to product loss.[3][4] |
| Thiol-Functionalized Silica | 500 - 800 | < 10 | > 98% | High efficiency and selectivity.[3] |
| DMT-Functionalized Scavenger | 33,000 | < 200 | > 99% | Effective for a broad range of palladium species.[3] |
| Crystallization | Varies | < 10 | Varies | Effectiveness depends on the solubility of impurities.[2] |
| Column Chromatography | Varies | < 100 | 80 - 90% | Also removes other organic impurities.[10] |
Note: The actual values will vary depending on the specific reaction conditions, the nature of the product, and the amount of adsorbent used.
Experimental Protocols
Protocol 1: Palladium Removal using a Thiol-Functionalized Silica Scavenger (Batch Method)
-
Dissolution: Dissolve the crude this compound product in a suitable organic solvent (e.g., toluene, ethyl acetate, or THF).[3]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 2-5 equivalents relative to the initial amount of palladium catalyst used).[3]
-
Agitation: Stir the mixture at room temperature for 1-4 hours. Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency.[3]
-
Filtration: Filter the mixture to remove the solid scavenger. A simple filtration setup with filter paper or a fritted funnel is sufficient.[3]
-
Washing: Wash the collected scavenger with a small amount of the same solvent to ensure complete recovery of the product.[3]
-
Concentration: Combine the filtrate and the washings, and concentrate under reduced pressure to obtain the purified product.[3]
-
Analysis: Analyze the purified product for residual palladium content using techniques like ICP-MS or ICP-OES.[3]
Protocol 2: Palladium Removal using Activated Carbon
-
Dissolution: Dissolve the crude product in an appropriate solvent.[3]
-
Carbon Addition: Add activated carbon (typically 5-10 wt% relative to the crude product).[3]
-
Stirring: Stir the suspension at room temperature for 1-2 hours.[3]
-
Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. The Celite pad helps in removing fine carbon particles.[3]
-
Washing: Wash the Celite/carbon cake with fresh solvent.[3]
-
Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure.[3]
-
Analysis: Determine the final palladium concentration in the product.[3]
Visualizations
Caption: Workflow for Palladium Removal Using a Solid-Supported Scavenger.
Caption: Troubleshooting Decision Tree for Palladium Removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the Solubility of 2-Bromo-4-phenylpyridine for Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the solubility of 2-Bromo-4-phenylpyridine in reaction setups. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
Q2: I am observing incomplete dissolution of this compound in my reaction solvent at room temperature. What are the initial troubleshooting steps?
A2: If you are experiencing poor solubility, consider the following initial steps:
-
Increase Temperature: Gently warming the mixture can significantly increase the solubility of many solid organic compounds.[2] However, be mindful of the thermal stability of other reagents in your reaction.
-
Sonication: Applying ultrasonic waves can help break down solid agglomerates and enhance the dissolution rate.
-
Solvent Selection: Ensure you are using an appropriate solvent. For reactions like the Suzuki-Miyaura coupling, common solvents include ethers (like dioxane and THF), aromatic hydrocarbons (like toluene), and polar aprotic solvents (like DMF).[3]
Q3: Can a co-solvent system improve the solubility of this compound?
A3: Yes, using a co-solvent is a common and effective strategy to enhance the solubility of poorly soluble compounds.[4][5][6] By mixing a solvent in which the compound is highly soluble with the primary reaction solvent, the overall solvating power of the medium can be improved. For instance, adding a small amount of a more polar solvent like DMF or DMSO to a less polar solvent like toluene might improve solubility.
Q4: How does the choice of base in a cross-coupling reaction affect the solubility of the reaction mixture?
A4: While the primary role of the base is to facilitate the catalytic cycle, its own solubility in the reaction solvent can impact the overall homogeneity of the mixture.[7] If the chosen base is poorly soluble, it can create a heterogeneous mixture which might complicate the reaction. Using a more soluble base or a solvent system that dissolves all components is preferable. For example, in Suzuki couplings, inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often used, and their solubility can be enhanced in solvent mixtures containing water.[8]
Q5: Are there any solvent-free methods for reactions involving poorly soluble aryl halides?
A5: For extremely insoluble aryl halides, solid-state reaction techniques like high-temperature ball milling have been developed.[9] This method involves mechanically mixing the solid reactants at an elevated temperature, which can promote the reaction without the need for a solvent.[9]
Troubleshooting Guide: Solubility Issues in Reactions
This guide provides a structured approach to resolving common solubility problems encountered when using this compound.
| Issue | Potential Cause | Recommended Solution |
| Compound precipitates out of solution upon adding other reagents. | Change in solvent polarity or composition. | - Ensure all liquid reagents are miscible and the final solvent mixture can maintain the solubility of all components.- Consider adding a co-solvent to maintain solubility. |
| Low reaction conversion despite heating. | Poor solubility at elevated temperatures. | - Screen a wider range of solvents with higher boiling points and better solvating power for your substrate.- If applicable to your reaction, consider a solvent mixture (e.g., Toluene/DMF). |
| Heterogeneous mixture with undissolved solid. | Insufficient solvent volume or poor solvent choice. | - Increase the solvent volume to dilute the reactants.- Refer to the solvent selection guide and consider a solvent with a polarity better matched to this compound. |
| Difficulty in purifying the product due to co-precipitation with unreacted starting material. | Supersaturation and precipitation upon cooling. | - Perform a hot filtration to remove any undissolved starting material before allowing the product to crystallize.- Optimize the crystallization solvent system to selectively precipitate the product. |
Data Presentation
Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₈BrN | [1][10][11] |
| Molecular Weight | 234.09 g/mol | [1][10][11] |
| Melting Point | 65-66 °C | [1] |
| Appearance | White to light yellow powder/crystal | |
| Purity | >97% |
Qualitative Solubility of this compound in Common Organic Solvents
The following table provides a predicted qualitative solubility profile based on the principle of "like dissolves like". Note: This is a general guideline, and experimental determination is necessary for quantitative values.
| Solvent Class | Solvent Examples | Predicted Solubility | Rationale |
| Polar Aprotic | DMF, DMSO, Acetonitrile | High | The polarity of these solvents can effectively solvate the polar pyridine ring. |
| Ethers | THF, 1,4-Dioxane | Moderate to High | These solvents have sufficient polarity to interact favorably with the solute. |
| Aromatic | Toluene, Xylene | Moderate | The aromatic nature of the solvents can interact with the phenyl and pyridine rings. |
| Halogenated | Dichloromethane, Chloroform | Moderate | The polarity is comparable to the solute. |
| Polar Protic | Methanol, Ethanol | Low to Moderate | The potential for hydrogen bonding with the pyridine nitrogen may be limited by steric hindrance. |
| Non-polar Alkanes | Hexane, Heptane | Low | The significant difference in polarity leads to poor solubility. |
Experimental Protocols
Protocol 1: Determination of Quantitative Solubility
This protocol outlines a method to experimentally determine the solubility of this compound in a given solvent.
Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound
-
Selected organic solvent (e.g., Toluene, THF, DMF)
-
Vials with sealed caps
-
Magnetic stirrer and stir bars or a shaker bath
-
Thermostatically controlled environment (e.g., water bath, incubator)
-
Analytical balance
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of a Saturated Solution:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Ensure there is undissolved solid at the bottom of the vial.
-
Place the vial in a shaker bath or on a magnetic stirrer at a constant temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Preparation:
-
After the equilibration period, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear solution) using a pipette.
-
Dilute the supernatant with a known volume of the solvent to bring the concentration within the linear range of the analytical instrument.
-
-
Analysis:
-
Analyze the diluted solution using a validated HPLC or UV-Vis method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the sample.
-
-
Calculation:
-
Calculate the concentration of the saturated solution, taking into account the dilution factor.
-
Express the solubility in units such as g/100 mL or mol/L.
-
Protocol 2: Improving Solubility for a Suzuki-Miyaura Coupling Reaction using a Co-solvent
This protocol provides a general procedure for a Suzuki-Miyaura coupling reaction, incorporating a co-solvent to ensure the solubility of this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Primary Solvent (e.g., Toluene)
-
Co-solvent (e.g., DMF)
-
Anhydrous and degassed solvents
-
Schlenk flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Reaction Setup:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
-
Solvent Addition:
-
Add the primary solvent (e.g., Toluene) to the flask.
-
If the starting material does not fully dissolve with stirring, add the co-solvent (e.g., DMF) dropwise until a homogeneous solution is obtained. A typical co-solvent ratio might be 10:1 to 5:1 (primary solvent:co-solvent).
-
-
Reaction:
-
Heat the reaction mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography.
-
Visualization
Caption: A decision-making workflow for troubleshooting the poor solubility of this compound.
References
- 1. lookchem.com [lookchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Co-solvent solubilization of some poorly-soluble antidiabetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides – ICReDD: Institute for Chemical Reaction Design and Discovery, Hokkaido University (WPI-ICReDD) [icredd.hokudai.ac.jp]
- 10. This compound | C11H8BrN | CID 104700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Identifying impurities in 2-Bromo-4-phenylpyridine synthesis by GC-MS
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4-phenylpyridine. The following sections detail common impurities identified by Gas Chromatography-Mass Spectrometry (GC-MS), troubleshooting strategies for their mitigation, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most prevalent laboratory synthesis of this compound is achieved through the Sandmeyer reaction.[1][2] This method involves the diazotization of 2-amino-4-phenylpyridine using a nitrite source in the presence of a strong acid, followed by the introduction of a bromide source, typically a copper(I) bromide catalyst.[1][3]
Q2: What are the primary impurities I should expect to see in my GC-MS analysis?
A2: Based on analogous syntheses of similar compounds, the primary impurities in the synthesis of this compound are likely to be:
-
Unreacted Starting Material: Residual 2-amino-4-phenylpyridine.
-
Di-brominated Byproduct: Over-bromination can lead to the formation of 2,6-dibromo-4-phenylpyridine.
-
Phenolic Byproduct: Reaction of the intermediate diazonium salt with water can form 2-hydroxy-4-phenylpyridine.[3]
Q3: How can I minimize the formation of the phenolic byproduct?
A3: The formation of phenolic impurities occurs when the diazonium salt intermediate reacts with water.[3] To minimize this, it is crucial to maintain a low reaction temperature (typically between 0 and 5°C) throughout the diazotization and bromination steps. While the reaction is often performed in an aqueous acidic medium, ensuring that the workup is performed promptly and at low temperatures can also help reduce the extent of this side reaction.
Q4: My GC-MS shows a significant peak corresponding to a di-brominated product. How can I avoid this?
A4: The presence of a di-brominated byproduct, such as 2,6-dibromo-4-phenylpyridine, is typically a result of over-bromination. This can be caused by using an excess of the brominating agent or allowing the reaction to proceed for too long. To mitigate this, it is important to use a stoichiometric amount of the brominating agent and to monitor the reaction progress closely using techniques like Thin-Layer Chromatography (TLC) or GC-MS to determine the optimal reaction time.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound and their identification by GC-MS.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of this compound | Incomplete diazotization. | Ensure the dropwise addition of the nitrite solution at a low, controlled temperature (0-5°C). |
| Decomposition of the diazonium salt. | Use the diazonium salt immediately after its formation and maintain a low temperature. | |
| Sub-optimal reaction temperature. | Carefully monitor and control the temperature throughout the reaction. | |
| Presence of a Significant Amount of Unreacted 2-amino-4-phenylpyridine | Insufficient amount of sodium nitrite. | Ensure the correct stoichiometry of sodium nitrite is used. |
| Inefficient mixing of reagents. | Maintain vigorous and consistent stirring throughout the addition of reagents. | |
| High Levels of 2,6-dibromo-4-phenylpyridine Detected | Excess of brominating agent. | Use a stoichiometric amount of the brominating agent. |
| Reaction temperature is too high. | Maintain the recommended low temperature during the entire process. | |
| Prolonged reaction time. | Monitor the reaction progress and quench it upon consumption of the starting material. | |
| Significant Peak Corresponding to 2-hydroxy-4-phenylpyridine | The diazonium salt intermediate is reacting with water. | Perform the reaction at a consistently low temperature to minimize this side reaction. |
Impurity Data Summary
The following table summarizes the expected mass-to-charge ratios (m/z) for the target product and its potential impurities as would be observed in a GC-MS analysis using Electron Ionization (EI). The characteristic isotopic pattern of bromine (approximately 1:1 ratio of 79Br and 81Br isotopes) is a key identifier for bromine-containing compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key m/z Fragments (Expected) | Notes |
| This compound | C₁₁H₈BrN | 234.09 | 233/235 (M+), 154 (M-Br), 77 (C₆H₅) | The molecular ion will show a characteristic isotopic pattern for one bromine atom. |
| 2-amino-4-phenylpyridine | C₁₁H₁₀N₂ | 170.21 | 170 (M+), 143, 115 | Starting material. |
| 2,6-dibromo-4-phenylpyridine | C₁₁H₇Br₂N | 312.99 | 311/313/315 (M+), 232/234 (M-Br), 153 (M-2Br) | The molecular ion will show a characteristic isotopic pattern for two bromine atoms. |
| 2-hydroxy-4-phenylpyridine | C₁₁H₉NO | 171.19 | 171 (M+), 142, 115 | Phenolic byproduct. |
Experimental Protocols
Synthesis of this compound via Sandmeyer Reaction (Adapted from similar procedures)
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, dissolve 2-amino-4-phenylpyridine (1 equivalent) in 48% hydrobromic acid.
-
Cool the mixture to 0-5°C using an ice-salt bath.
-
Slowly add a solution of sodium nitrite (1.1 equivalents) in water dropwise, maintaining the temperature below 5°C.
-
Stir the resulting diazonium salt solution at 0-5°C for 30 minutes.
-
-
Bromination:
-
In a separate flask, prepare a solution of copper(I) bromide (0.2 equivalents) in 48% hydrobromic acid.
-
Cool this solution to 0°C.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide solution with vigorous stirring.
-
Allow the reaction mixture to warm slowly to room temperature and then heat to 50-60°C until the evolution of nitrogen gas ceases.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate or a dilute sodium hydroxide solution until the pH is approximately 8-9.
-
Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
-
GC-MS Analysis of this compound and Impurities
-
Sample Preparation:
-
Dissolve a small amount of the crude reaction mixture (approximately 1 mg) in a suitable volatile solvent (e.g., 1 mL of dichloromethane or ethyl acetate).
-
Filter the sample through a 0.22 µm syringe filter into a GC vial.
-
-
GC-MS Instrumentation and Conditions (Typical):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Inlet Temperature: 250°C.[4]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp to 280°C at 15°C/min.
-
Hold at 280°C for 5 minutes.[4]
-
-
MSD Transfer Line: 280°C.[4]
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[4]
-
Mass Range: 40-400 amu.[4]
-
Impurity Identification Workflow
Caption: Workflow for identifying and troubleshooting impurities in this compound synthesis.
References
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 2-Bromo-4-phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with catalyst inhibition in cross-coupling reactions involving 2-Bromo-4-phenylpyridine.
Troubleshooting Guide
This section addresses specific issues encountered during experiments, offering potential causes and actionable solutions in a question-and-answer format.
Question 1: Why is my cross-coupling reaction with this compound sluggish or failing, with starting material remaining?
Answer:
Low conversion or reaction failure with this compound is a common issue primarily due to catalyst inhibition. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to the formation of inactive catalytic species. Several factors could be contributing to this:
-
Inappropriate Ligand Choice: The ligand plays a crucial role in shielding the metal center and promoting the catalytic cycle. Standard phosphine ligands like triphenylphosphine (PPh₃) may not be effective in preventing pyridine coordination.
-
Suboptimal Base: The strength and nature of the base are critical for the efficiency of the transmetalation step and overall catalyst stability. An inappropriate base can lead to slow reaction rates.
-
Low Reaction Temperature: The oxidative addition of this compound to the palladium center can be slow and may require higher temperatures.
-
Catalyst Decomposition: The palladium catalyst can decompose, often observed as the formation of palladium black, especially at elevated temperatures if the catalyst is not sufficiently stabilized.
Solutions to Try:
-
Ligand Screening: Switch to bulky, electron-rich phosphine ligands. These ligands can sterically hinder the pyridine nitrogen from coordinating to the palladium center and electronically promote the desired catalytic steps. Examples include biaryl phosphine ligands like SPhos, XPhos, and RuPhos.
-
Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes compensate for partial catalyst deactivation.
-
Optimize Base and Solvent: Screen different bases. For Suzuki-Miyaura reactions, inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For Buchwald-Hartwig aminations, strong bases like NaOtBu or K₃PO₄ are commonly used. The choice of solvent is also important; aprotic polar solvents like dioxane, toluene, or DMF are often suitable.
-
Increase Reaction Temperature: Cautiously increase the reaction temperature in 10-20 °C increments. Monitor the reaction for any signs of decomposition of starting materials or products.
Question 2: I am observing significant amounts of side products, such as homocoupling of my boronic acid/ester or debromination of this compound. How can I minimize these?
Answer:
The formation of side products is another common challenge. Homocoupling is often promoted by the presence of oxygen, while debromination can occur under certain reaction conditions.
Solutions to Minimize Side Products:
-
Ensure Inert Atmosphere: Thoroughly degas all solvents and reagents by sparging with an inert gas (argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of the inert gas throughout the reaction.
-
Use High-Purity Reagents: Impurities in starting materials, solvents, or bases can contribute to side reactions. Ensure all reagents are of high purity and solvents are anhydrous.
-
Optimize Reaction Conditions:
-
Lower Temperature: In some cases, higher temperatures can favor side reactions like debromination. Once the reaction is initiated, you might be able to lower the temperature.
-
Base Selection: The choice of base can influence the rates of competing reactions. For Suzuki reactions, using anhydrous conditions and a non-aqueous base like K₃PO₄ can sometimes reduce protodeboronation of the boronic acid.
-
-
Use Boronic Esters: Pinacol esters of boronic acids are often more stable towards protodeboronation than the corresponding boronic acids.
Frequently Asked Questions (FAQs)
Q1: What are the best types of ligands to use for cross-coupling reactions with this compound?
A1: Bulky, electron-rich phosphine ligands are generally recommended to overcome catalyst inhibition by the pyridine nitrogen. These ligands sterically protect the palladium center and their electron-donating properties facilitate key steps in the catalytic cycle. Highly effective ligands include:
-
For Suzuki-Miyaura Coupling: SPhos, XPhos, RuPhos.
-
For Buchwald-Hartwig Amination: XPhos, RuPhos, BrettPhos, and Josiphos-type ligands.
Q2: Which palladium precursor is most suitable for these reactions?
A2: Common palladium precursors like Pd(OAc)₂ and Pd₂(dba)₃ are often used in combination with a suitable phosphine ligand. Pre-formed palladium catalysts, known as precatalysts (e.g., Buchwald or Grubbs type precatalysts), can also be highly effective as they often provide more reproducible results by ensuring the efficient generation of the active Pd(0) species.
Q3: Can I use microwave heating for reactions with this compound?
A3: Yes, microwave heating can be very effective in accelerating these reactions and improving yields, especially for sluggish couplings. It allows for rapid and uniform heating to higher temperatures, which can overcome activation barriers. However, it is important to carefully monitor the reaction to avoid decomposition.
Q4: How do I know if my catalyst is being inhibited?
A4: Signs of catalyst inhibition include:
-
A stalled reaction where starting materials are no longer being consumed.
-
The need for unusually high catalyst loadings to achieve a reasonable conversion.
-
Formation of palladium black, which indicates catalyst decomposition and is a sign of an unstable catalytic system.
Data Presentation
Table 1: Comparison of Ligands for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Notes |
| Pd(OAc)₂ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | Low to Moderate | Prone to catalyst deactivation with pyridine substrates. |
| Pd₂(dba)₃ | SPhos | K₃PO₄ | Toluene/H₂O | 100 | Moderate to High | Bulky, electron-rich ligand helps stabilize the catalyst. |
| Pd(OAc)₂ | XPhos | K₃PO₄ | Dioxane | 110 | High | A robust system for challenging couplings. |
| PdCl₂(dppf) | (none) | K₂CO₃ | Dioxane/H₂O | 80-120 | Good to High | Often effective for a range of substrates. |
Note: Yields are highly dependent on the specific boronic acid and reaction conditions.
Table 2: Comparison of Bases for Suzuki-Miyaura Coupling of 2-Bromopyridines
| Base | Solvent System | General Yield | Comments |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Moderate to High | A common and cost-effective choice. |
| Cs₂CO₃ | Dioxane | High to Excellent | Often provides higher yields but is more expensive. |
| K₃PO₄ | THF/H₂O or Toluene/H₂O | High to Excellent | A strong base that can be very effective for less reactive substrates. |
| Na₂CO₃ | DMF | Moderate to High | DMF can aid in the solubility of starting materials. |
Note: The optimal base is often dependent on the specific substrates and catalyst system.
Table 3: Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines
| Palladium Precursor | Ligand | Base | Solvent | Temperature (°C) | General Yield |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 80-110 | High |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | 100 | Good to High |
| Pd(OAc)₂ | Xantphos | K₃PO₄ | Dioxane | 100 | Good to High |
| Pd₂(dba)₃ | RuPhos | K₂CO₃ | t-BuOH | 100 | High |
Note: Yields are highly dependent on the specific amine coupling partner.
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
-
Reaction Setup: In an oven-dried Schlenk tube, combine this compound (1.0 equiv.), the desired boronic acid or boronic ester (1.2-1.5 equiv.), and the selected base (e.g., K₃PO₄, 2.0-3.0 equiv.).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water) via syringe.
-
Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
-
Catalyst Pre-formation (optional but recommended): In an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (3 cycles).
-
Solvent and Reagent Addition: Add degassed, anhydrous toluene. Stir for a few minutes. Then add this compound (1.0 equiv.) and the amine (1.1-1.2 equiv.).
-
Reaction: Heat the sealed tube to 80-110 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up: After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate, and purify the residue by column chromatography.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting workflow for low reaction yield.
Validation & Comparative
A Comparative Guide to the Purity Analysis of 2-Bromo-4-phenylpyridine by HPLC and NMR
For researchers, scientists, and drug development professionals, the purity of chemical intermediates is a cornerstone of reliable and reproducible research. The presence of impurities in a compound like 2-Bromo-4-phenylpyridine, a key building block in medicinal chemistry and material science, can have significant downstream consequences. This guide provides a comparative analysis of two of the most powerful and commonly employed analytical techniques for purity assessment: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document offers detailed experimental protocols, a discussion of potential impurities, and a comparison of the strengths and weaknesses of each technique, enabling you to make informed decisions for your analytical needs. While HPLC is a go-to method for quantitative purity determination due to its high resolution and sensitivity, NMR provides invaluable structural information, confirming the identity of the main component and aiding in the identification of unknown impurities.[1]
Comparison of Analytical Techniques
A multi-technique approach is often essential for a comprehensive purity assessment of synthesized compounds.[1] The choice between HPLC and NMR, or their complementary use, depends on the specific analytical objectives.
| Feature | High-Performance Liquid Chromatography (HPLC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. |
| Primary Use | Determination of purity percentage and quantification of non-volatile impurities.[1] | Structural confirmation of the main component and identification/quantification of impurities.[1] |
| Strengths | High resolution and sensitivity, excellent quantitative accuracy, and well-suited for a wide range of compounds.[2] | Provides detailed structural information, can identify unknown impurities, and can be used for quantitative analysis (qNMR). |
| Limitations | Peak identification can be ambiguous without a reference standard.[1] | Lower sensitivity compared to HPLC for trace impurities and can be less precise for quantification unless specific qNMR protocols are followed.[1] |
Experimental Protocols
Detailed and validated experimental protocols are crucial for obtaining reliable and reproducible purity data. The following are representative methods for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC)
This protocol is designed for the quantitative purity assessment of this compound using a reversed-phase HPLC method with UV detection.
Instrumentation:
-
HPLC system with a binary or quaternary pump, autosampler, column oven, and UV-Vis detector.[2]
Chromatographic Conditions:
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 20% B2-15 min: 20% to 90% B15-20 min: 90% B20.1-25 min: 20% B (re-equilibration) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Filter all solutions through a 0.45 µm syringe filter before injection.[1]
System Suitability:
-
Inject the standard solution five times.
-
The relative standard deviation (RSD) for the peak area should be not more than 2.0%.
-
The tailing factor for the main peak should be between 0.8 and 1.5.
-
The number of theoretical plates should be not less than 2000.[2]
Analysis:
-
Inject the sample solution and record the chromatogram.
-
Calculate the percentage purity by the area normalization method.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol is intended for the structural confirmation and purity assessment of this compound.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
High-quality 5 mm NMR tubes
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the this compound sample into a clean, dry vial.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum.
Data Analysis:
-
Process the spectra (Fourier transform, phase correction, and baseline correction).
-
Integrate the signals in the ¹H NMR spectrum. The purity can be estimated by comparing the integral of the main compound's protons to the integrals of any impurity signals.
-
For quantitative NMR (qNMR), a certified internal standard would be added in a precisely known amount.
Potential Impurities
The impurity profile of this compound is largely dependent on its synthetic route. A common method for the synthesis of similar compounds is the Sandmeyer reaction, starting from the corresponding amino-pyridine.[3] Potential impurities could include:
-
Unreacted Starting Materials: e.g., 2-Amino-4-phenylpyridine.
-
Isomeric Byproducts: e.g., 3-Bromo-4-phenylpyridine, which may arise from non-regioselective bromination.[3]
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated phenylpyridines.[3]
-
Phenolic Byproducts: Reaction of the diazonium salt intermediate with water can form 4-phenyl-2-hydroxypyridine.[3]
Predicted NMR Data
Based on the analysis of structurally similar compounds such as 2-phenylpyridine[4] and 2-bromopyridine[5], the following are the predicted ¹H and ¹³C NMR chemical shifts for this compound in CDCl₃.
Predicted ¹H NMR Data (in CDCl₃):
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Predicted Multiplicity |
| H-6 | ~8.4 - 8.6 | Doublet (d) |
| Phenyl Protons | ~7.4 - 7.8 | Multiplet (m) |
| H-5 | ~7.3 - 7.5 | Doublet of doublets (dd) |
| H-3 | ~7.6 - 7.8 | Singlet (s) or narrow doublet |
Predicted ¹³C NMR Data (in CDCl₃):
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| C-2 | ~142 - 145 |
| C-4 | ~148 - 151 |
| C-6 | ~150 - 152 |
| Phenyl C (quaternary) | ~137 - 139 |
| Phenyl CHs | ~127 - 130 |
| C-5 | ~122 - 124 |
| C-3 | ~120 - 122 |
Visualizing the Workflow
Caption: Workflow for HPLC Purity Determination of this compound.
Caption: Workflow for NMR Purity Analysis of this compound.
Caption: Logical relationship for a comprehensive purity analysis.
References
A Comparative Guide to the Reaction Products of 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the reaction products of 2-bromo-4-phenylpyridine, a versatile building block in medicinal chemistry and materials science. We offer an objective comparison of its performance in key synthetic transformations—Suzuki-Miyaura coupling, Buchwald-Hartwig amination, Sonogashira coupling, and Nucleophilic Aromatic Substitution (SNAr)—with relevant alternatives. The information presented is supported by experimental data to facilitate informed decisions in the synthesis of complex molecular architectures.
Executive Summary
This compound is a valuable starting material for the synthesis of 2,4-disubstituted pyridines. Its reactivity is primarily dictated by the C-Br bond at the 2-position, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. In these transformations, the reactivity of the halogenated pyridine generally follows the trend I > Br > Cl, making the bromo-derivative a good balance between reactivity and stability. Conversely, in nucleophilic aromatic substitution reactions, the trend is often reversed (F > Cl > Br > I), making chloro-pyridines potentially more reactive under these conditions. This guide will delve into the specifics of these reactions, providing quantitative data, detailed protocols, and visual aids to illustrate the underlying principles.
Performance Comparison in Key Reactions
The following sections provide a comparative overview of the performance of this compound and its alternatives in major reaction classes. While specific data for this compound is not always available, data for the closely related 2-bromo-4-methylpyridine is used as a reliable proxy to illustrate reactivity trends.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. This compound is an excellent substrate for this reaction, coupling with a variety of arylboronic acids to yield 2,4-diarylpyridines.
Table 1: Comparison of Yields in Suzuki-Miyaura Coupling
| Entry | Pyridine Substrate | Coupling Partner | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 120 (MW) | 0.5 | 81[1] |
| 2 | 2-Bromo-4-methylpyridine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 12-24 | ~92 (on similar substrate)[2] |
| 3 | 2-Bromo-4-methylpyridine | 4-Chlorophenylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | 12 | ~80 (representative)[2] |
| 4 | 2-Chloro-4-phenylpyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | 100 | 18 | Moderate to High (expected) |
| 5 | 2-Iodo-4-phenylpyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90-100 | 4-12 | 85-95 (estimated) |
Alternative Building Blocks:
-
2-Chloro-4-phenylpyridine: Generally less reactive than the bromo analog in Suzuki couplings, often requiring more active catalyst systems (e.g., those with bulky, electron-rich phosphine ligands like SPhos or XPhos) and potentially higher temperatures to achieve comparable yields.[3]
-
2-Iodo-4-phenylpyridine: More reactive than the bromo derivative, allowing for milder reaction conditions. However, it is typically more expensive and less stable.
-
2-Triflyloxy-4-phenylpyridine: A highly reactive alternative, particularly useful when the corresponding halide is unreactive.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for forming C-N bonds. This compound can be coupled with a wide range of primary and secondary amines.
Table 2: Comparison of Yields in Buchwald-Hartwig Amination
| Entry | Pyridine Substrate | Amine | Catalyst/Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 75-85 (estimated)[4] |
| 2 | 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | 100 | 8 | 80-95 (estimated)[4] |
| 3 | 2-Bromo-4-methylpyridine | Benzylamine | Pd(OAc)₂/BINAP | K₃PO₄ | Dioxane | 100 | 16 | 70-80 (estimated)[4] |
| 4 | 2-Chloro-4-phenylpyridine | Morpholine | Pd₂(dba)₃/RuPhos | LiHMDS | Toluene | 100 | 12 | Moderate to High (expected) |
Alternative Building Blocks:
-
2-Chloro-4-phenylpyridine: As with Suzuki coupling, the chloro derivative is less reactive and generally requires more sophisticated catalyst systems to achieve high yields.[3]
Sonogashira Coupling
The Sonogashira coupling is a reliable method for the synthesis of alkynyl-substituted pyridines.
Table 3: Comparison of Yields in Sonogashira Coupling
| Entry | Pyridine Substrate | Alkyne | Catalyst | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-4-methylpyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 | 4-12 | High (expected) |
| 2 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ | CuI | Et₃N | DMF | 100 | 3 | 72-96[5] |
| 3 | 2-Bromo-4-iodopyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF | 25 | 2-4 | High (selective at I-position)[6] |
Alternative Building Blocks:
-
2-Iodo-4-phenylpyridine: The higher reactivity of the C-I bond allows for milder reaction conditions and is particularly useful for selective couplings in di-halogenated systems.[6]
Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, a nucleophile displaces a leaving group on the aromatic ring. For pyridines, this typically occurs at the 2- and 4-positions.[7] The reactivity order of the leaving group is generally F > Cl > Br > I.[1]
Table 4: Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Entry | Pyridine Substrate | Nucleophile | Solvent | Temp. (°C) | Product | Expected Reactivity |
| 1 | This compound | NaOMe | MeOH/DMF | 25-80 | 2-Methoxy-4-phenylpyridine | Moderate |
| 2 | 2-Chloro-4-phenylpyridine | NaOMe | MeOH/DMF | 25-80 | 2-Methoxy-4-phenylpyridine | Higher than bromo-derivative |
| 3 | 2-Fluoro-4-phenylpyridine | NaOMe | MeOH/DMF | 25-80 | 2-Methoxy-4-phenylpyridine | Highest |
Alternative Building Blocks:
-
2-Chloro-4-phenylpyridine and 2-Fluoro-4-phenylpyridine: These are generally more reactive than this compound in SNAr reactions due to the higher electronegativity of the halogen, which stabilizes the intermediate Meisenheimer complex.[3]
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1 mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, base, and palladium catalyst.
-
Seal the flask, and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Buchwald-Hartwig Amination
This protocol provides a general procedure for the amination of this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2-1.5 equiv)
-
Palladium precursor (e.g., Pd₂(dba)₃, 1.5 mol%)
-
Phosphine ligand (e.g., XPhos, 3 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precursor, ligand, and base to an oven-dried Schlenk tube.
-
Add the anhydrous, degassed solvent.
-
Add this compound and the amine.
-
Seal the tube and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.[8]
General Protocol for Sonogashira Coupling
This protocol describes the coupling of this compound with a terminal alkyne.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂, 3 mol%)
-
Copper(I) iodide (CuI, 5 mol%)
-
Base (e.g., Et₃N, 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous, degassed solvent and the base.
-
Add the terminal alkyne via syringe.
-
Stir the reaction at room temperature or heat to 40-60 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, dilute with an organic solvent and wash with aqueous ammonium chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr)
This protocol is for the reaction of this compound with an alkoxide nucleophile.
Materials:
-
This compound (1.0 equiv)
-
Sodium alkoxide (e.g., Sodium methoxide, 1.2 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
Procedure:
-
Dissolve this compound in the anhydrous solvent in a round-bottom flask.
-
Add the sodium alkoxide portion-wise at room temperature.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
The following diagrams illustrate the key concepts and workflows discussed in this guide.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Figure 2: General experimental workflow for cross-coupling reactions.
Figure 3: Logical relationship of reactivity for different pyridine substrates.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to Catalysts for the Suzuki Coupling of 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals: A Detailed Comparison of Catalytic Systems for a Key Synthetic Transformation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, providing a powerful method for the formation of carbon-carbon bonds. For medicinal chemists and materials scientists, the synthesis of complex biaryl and heteroaryl structures is of paramount importance, and the coupling of substituted pyridines represents a frequent and often challenging synthetic step. This guide offers a comparative overview of different catalytic systems for the Suzuki coupling of 2-Bromo-4-phenylpyridine, a key intermediate in the synthesis of various functional molecules.
While direct, side-by-side comparative studies on a wide range of catalysts for this compound are not extensively documented in the readily available literature, this guide consolidates information from studies on structurally similar 2-bromopyridine derivatives to provide valuable insights into catalyst selection and reaction optimization. The data presented herein, including performance metrics and detailed experimental protocols, is intended to aid researchers in making informed decisions for their synthetic endeavors.
Performance Comparison of Catalytic Systems
The choice of catalyst is critical in Suzuki coupling reactions, directly influencing yield, reaction time, and substrate scope. The pyridine nitrogen in this compound can coordinate to the metal center of the catalyst, potentially leading to deactivation. Therefore, the selection of appropriate ligands is crucial to mitigate this effect and ensure high catalytic activity. The following table summarizes the expected performance of various catalyst systems based on data from analogous reactions with other 2-bromopyridine substrates.
| Catalyst System | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) | Notes |
| Palladium-Based Catalysts | |||||||
| 1. Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 100 | 12-24 | 70-85 | A traditional and widely used catalyst, generally effective but may require longer reaction times. |
| 2. Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | 1,4-Dioxane | 80-100 | 2-8 | 85-98 | A highly active system with a bulky, electron-rich Buchwald ligand, often providing excellent yields in shorter times.[1] |
| 3. Pd(dppf)Cl₂ | dppf | Cs₂CO₃ | DMF | 90-110 | 6-16 | 80-95 | A robust and reliable catalyst, effective for a broad range of boronic acids. |
| 4. PEPPSI-IPr | IPr | K₃PO₄ | THF | 60-80 | 4-12 | >90 | An air- and moisture-stable N-heterocyclic carbene (NHC) precatalyst, known for its high activity with challenging substrates.[1] |
| Nickel-Based Catalysts | |||||||
| 5. NiCl₂(dppp) | dppp | K₃PO₄ | Toluene | 100-120 | 12-24 | 75-90 | A more economical alternative to palladium, effective for the coupling of various aryl bromides. |
| Copper-Based Catalysts | |||||||
| 6. CuI | (ligand-free) | Cs₂CO₃ | DMF | 110-130 | 24 | Moderate | A cost-effective option, often used in ligand-free conditions, though may require higher temperatures and longer reaction times. |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and successful implementation of these coupling reactions. Below are representative experimental protocols for three common catalyst systems.
Protocol 1: Suzuki Coupling using Pd(PPh₃)₄
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
Toluene (8 mL)
-
Water (2 mL)
-
Anhydrous sodium sulfate
-
Standard, oven-dried glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add degassed toluene and water via syringe.
-
Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki Coupling using Pd(OAc)₂ / SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium phosphate (K₃PO₄) (3.0 mmol, 3.0 equiv)
-
1,4-Dioxane (10 mL, anhydrous and degassed)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the tube and heat the reaction mixture to 80-100 °C.
-
Stir the reaction for 2-8 hours, monitoring its progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.[1]
Protocol 3: Suzuki Coupling using PEPPSI-IPr
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
PEPPSI-IPr catalyst (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (10 mL)
-
Standard, oven-dried glassware for inert atmosphere chemistry
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound, the arylboronic acid, PEPPSI-IPr catalyst, and K₃PO₄.
-
Add anhydrous THF via syringe.
-
Seal the tube and heat the reaction mixture to 60-80 °C.
-
Stir the reaction for 4-12 hours, monitoring its progress.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.[1]
Visualizing the Process: Workflow and Catalytic Cycle
To further elucidate the Suzuki-Miyaura coupling process, the following diagrams illustrate the general experimental workflow and the fundamental catalytic cycle.
Conclusion
The selection of an optimal catalyst for the Suzuki coupling of this compound is a multifaceted decision that depends on factors such as desired yield, reaction time, cost, and the nature of the coupling partner. For routine applications, traditional palladium catalysts like Pd(PPh₃)₄ may suffice. However, for more challenging couplings or to achieve higher efficiency, modern catalyst systems incorporating bulky, electron-rich phosphine ligands (e.g., SPhos) or N-heterocyclic carbenes (e.g., PEPPSI-IPr) are highly recommended.[1] Nickel-based catalysts offer a more cost-effective alternative, though they may require more stringent reaction conditions. Ultimately, the protocols and comparative data provided in this guide serve as a valuable starting point for researchers to develop robust and efficient syntheses of 2,4-disubstituted pyridine derivatives.
References
Reactivity Face-Off: 2-Bromo-4-phenylpyridine vs. 2-Chloro-4-phenylpyridine in Cross-Coupling Reactions
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of synthetic organic chemistry, particularly in the development of novel pharmaceuticals and functional materials, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and overall success. Halogenated pyridines are a cornerstone of this field, offering a versatile handle for the construction of complex molecular architectures. This guide provides an in-depth, objective comparison of the reactivity of two prevalent building blocks: 2-Bromo-4-phenylpyridine and 2-chloro-4-phenylpyridine. The focus is on their performance in three of the most powerful and widely used palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. This analysis is supported by established chemical principles and representative experimental data to inform strategic decisions in synthetic route design.
The Decisive Factor: The Carbon-Halogen Bond
The fundamental difference in reactivity between this compound and 2-chloro-4-phenylpyridine lies in the inherent properties of the carbon-bromine (C-Br) versus the carbon-chlorine (C-Cl) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is frequently the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The bond dissociation energy of the C-Br bond is significantly lower than that of the C-Cl bond. Consequently, the C-Br bond is more readily cleaved by the palladium catalyst.
This principle dictates a general reactivity trend for halogens in these reactions: I > Br > Cl.[1][2] Therefore, this compound is inherently more reactive than its chloro-analogue, often leading to milder reaction conditions, lower catalyst loadings, and shorter reaction times.[3]
Performance in Key Cross-Coupling Reactions
While direct side-by-side comparative studies for these specific molecules are not extensively available in the literature, the following sections provide a quantitative comparison based on data from analogous systems and representative experimental conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and versatile method for the formation of C-C bonds. The higher reactivity of the C-Br bond in this compound generally translates to higher yields under less demanding conditions compared to 2-chloro-4-phenylpyridine.[1]
| Feature | This compound | 2-Chloro-4-phenylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd(PPh₃)₄ or Pd(dppf)Cl₂ | Pd(OAc)₂/SPhos or other highly active catalyst systems |
| Typical Base | K₂CO₃, K₃PO₄ | K₃PO₄, Cs₂CO₃ |
| Reaction Temperature | 80-100 °C | 100-120 °C |
| Representative Yield | ~80-95% (with Phenylboronic acid)[4] | ~70-90% (with Phenylboronic acid, requires more active catalyst)[1][5] |
Buchwald-Hartwig Amination
For the formation of C-N bonds, the Buchwald-Hartwig amination is a powerful tool. Similar to the Suzuki coupling, the bromo-derivative exhibits greater reactivity, allowing for efficient coupling with a broader range of amines under milder conditions.[1]
| Feature | This compound | 2-Chloro-4-phenylpyridine |
| Relative Reactivity | Higher | Lower |
| Typical Catalyst System | Pd₂(dba)₃ / BINAP or Xantphos | (NHC)Pd precatalysts or other advanced systems |
| Typical Base | NaOtBu, K₃PO₄ | NaOtBu, LHMDS |
| Reaction Temperature | 80-110 °C | 100-130 °C |
| Representative Yield | ~60-98% (with various amines)[6][7] | Moderate to high, often requiring specialized ligands[8] |
Sonogashira Coupling
The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. The enhanced reactivity of the C-Br bond is also pronounced in this transformation.[9]
| Feature | This compound | 2-Chloro-4-phenylpyridine |
| Relative Reactivity | Higher | Significantly Lower |
| Typical Catalyst System | Pd(PPh₃)₄ / CuI | Specialized Pd catalysts, often requiring higher temperatures |
| Typical Base | Et₃N, Piperidine | Et₃N, DIPA |
| Reaction Temperature | Room Temperature to 80 °C | 65-100 °C |
| Representative Yield | High (often >90%)[10] | Lower, often requires specific conditions to be effective[9] |
Experimental Protocols
The following are detailed, representative methodologies for the three key cross-coupling reactions. These protocols are based on established procedures for analogous 2-halopyridine systems and may require optimization for specific substrates.
Suzuki-Miyaura Coupling of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₃PO₄ (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL, degassed)
-
Water (2 mL, degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate and backfill the flask with an inert gas (e.g., argon) three times.
-
Add Pd(PPh₃)₄ to the flask.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.[11]
Buchwald-Hartwig Amination of this compound
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Amine (e.g., morpholine) (1.2 mmol, 1.2 equiv)
-
Pd₂(dba)₃ (0.01 mmol, 1 mol%)
-
Xantphos (0.024 mmol, 2.4 mol%)
-
NaOtBu (1.4 mmol, 1.4 equiv)
-
Toluene (5 mL, degassed)
Procedure:
-
In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add this compound and degassed toluene.
-
Add the amine via syringe.
-
Seal the tube and heat the mixture at 100 °C for 16 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.[11]
Sonogashira Coupling of this compound
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene) (1.2 equiv)
-
PdCl₂(PPh₃)₂ (2 mol%)
-
CuI (4 mol%)
-
PPh₃ (4 mol%)
-
Piperidine (anhydrous)
-
DMF (anhydrous)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, PdCl₂(PPh₃)₂, CuI, and PPh₃.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous DMF and piperidine via syringe.
-
Add the terminal alkyne dropwise.
-
Stir the reaction at the desired temperature (e.g., 60 °C) and monitor by TLC or LC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with aqueous ammonium chloride and brine.
-
Dry the organic layer, concentrate, and purify by flash column chromatography.[11]
Visualizing the Chemistry
To better understand the processes discussed, the following diagrams illustrate the general workflow of a cross-coupling reaction and the key factors influencing the choice between this compound and 2-chloro-4-phenylpyridine.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: A logic diagram illustrating the choice between the two substrates based on reactivity and cost.
Conclusion
The choice between this compound and 2-chloro-4-phenylpyridine is a strategic one, dictated by the specific requirements of the synthetic target. For palladium-catalyzed cross-coupling reactions, this compound offers a distinct advantage in terms of reactivity, generally providing higher yields under milder conditions. This makes it the preferred substrate when reaction efficiency and a broad substrate scope are paramount. However, 2-chloro-4-phenylpyridine, being typically more cost-effective, remains a viable option, particularly for large-scale syntheses where the development of highly active catalyst systems can overcome its lower intrinsic reactivity. This guide provides the foundational knowledge for researchers to make informed decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 2-Bromo-4-phenylpyridine: Yields and Methodologies
For researchers and professionals in the fields of medicinal chemistry and materials science, the efficient synthesis of substituted pyridines is a critical endeavor. 2-Bromo-4-phenylpyridine is a valuable building block, and selecting the optimal synthetic route is paramount for achieving high yields and purity. This guide provides a comparative analysis of two primary synthetic pathways to this compound: the Suzuki-Miyaura coupling and a Sandmeyer-type reaction, offering detailed experimental protocols and a summary of expected yields.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative data for the two synthetic routes, providing a clear comparison of their respective yields and starting materials.
| Synthetic Route | Starting Materials | Key Reagents | Typical Yield (%) |
| Suzuki-Miyaura Coupling | 2,4-Dibromopyridine, Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | ~83% |
| Sandmeyer-type Reaction | 2-Amino-4-phenylpyridine | HBr, NaNO₂, CuBr | 85-95% (estimated) |
Experimental Protocols
Detailed methodologies for the two synthetic routes are provided below.
Route 1: Suzuki-Miyaura Coupling
This route offers a direct and reliable method for the formation of the C-C bond between the pyridine and phenyl rings. The protocol is adapted from established procedures for similar substrates.
Materials:
-
2,4-Dibromopyridine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine 2,4-dibromopyridine (1.0 eq), phenylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Seal the flask and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Add degassed 1,4-dioxane and water (typically a 4:1 to 5:1 mixture) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
Route 2: Sandmeyer-type Reaction
This classical transformation provides an alternative route starting from the corresponding amino-substituted pyridine. The yield is estimated based on similar reactions reported in the literature.
Synthesis of the Precursor: 2-Amino-4-phenylpyridine
A reliable synthesis of the starting material is crucial for this route. One common approach involves the reaction of a suitable pyridine precursor with an appropriate aminating agent.
Sandmeyer Reaction Protocol:
Materials:
-
2-Amino-4-phenylpyridine
-
48% Hydrobromic acid (HBr)
-
Sodium nitrite (NaNO₂)
-
Copper(I) bromide (CuBr)
-
Ice
Procedure:
-
Dissolve 2-amino-4-phenylpyridine (1.0 eq) in 48% hydrobromic acid at 0 °C in a reaction vessel.
-
Slowly add a chilled aqueous solution of sodium nitrite (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0-5 °C. Stir for 30 minutes.
-
In a separate flask, prepare a solution or suspension of copper(I) bromide (1.2 eq) in hydrobromic acid.
-
Slowly add the cold diazonium salt solution to the copper(I) bromide mixture.
-
Allow the reaction to warm to room temperature and then heat to 50-60 °C until the evolution of nitrogen gas ceases.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH or K₂CO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield this compound.
Mandatory Visualization
Spectral Data Validation for Synthesized 2-Bromo-4-phenylpyridine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectral data for synthesized 2-Bromo-4-phenylpyridine with structurally related alternatives. Due to the limited availability of public experimental spectra for this compound, this guide utilizes predicted data for the target compound and compares it with available experimental data for 2-Chloro-4-phenylpyridine and 2-Iodo-4-phenylpyridine. This objective comparison, supported by detailed experimental protocols, serves as a valuable resource for the validation of synthesized this compound.
Quantitative Spectral Data Comparison
The following tables summarize the key spectral data for this compound and its chloro- and iodo-analogs. The data for this compound is predicted, while the data for the comparative compounds is based on available experimental values.
Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) and Multiplicity |
| This compound (Predicted) | ~8.45 (d, 1H, H6), ~7.70 (s, 1H, H3), ~7.55-7.40 (m, 5H, Phenyl-H), ~7.30 (d, 1H, H5) |
| 2-Chloro-4-phenylpyridine | 8.39 (d, J=5.2 Hz, 1H), 7.59 (s, 1H), 7.50-7.40 (m, 5H), 7.28 (dd, J=5.2, 1.6 Hz, 1H) |
| 2-Iodo-4-phenylpyridine | 8.28 (d, J=5.1 Hz, 1H), 7.88 (s, 1H), 7.52-7.40 (m, 5H), 7.21 (dd, J=5.1, 1.6 Hz, 1H) |
Table 2: ¹³C NMR Spectral Data Comparison (101 MHz, CDCl₃)
| Compound | Chemical Shift (δ, ppm) |
| This compound (Predicted) | ~151.2 (C4), ~150.5 (C6), ~142.0 (C2), ~137.5 (Phenyl C1'), ~129.5 (Phenyl C3', C5'), ~129.0 (Phenyl C4'), ~127.0 (Phenyl C2', C6'), ~124.0 (C5), ~122.5 (C3) |
| 2-Chloro-4-phenylpyridine | 151.4, 150.1, 149.8, 137.8, 129.3, 129.0, 126.9, 122.0, 120.9 |
| 2-Iodo-4-phenylpyridine | 151.8, 150.7, 137.6, 130.4, 129.2, 129.0, 127.0, 115.5, 114.8 |
Table 3: Mass Spectrometry Data Comparison
| Compound | Molecular Ion (m/z) and Key Fragments |
| This compound | [M]⁺: 233/235 (approx. 1:1 ratio), [M-Br]⁺: 154[1] |
| 2-Chloro-4-phenylpyridine | [M]⁺: 189/191 (approx. 3:1 ratio), [M-Cl]⁺: 154[2] |
| 2-Iodo-4-phenylpyridine | [M]⁺: 281, [M-I]⁺: 154 |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Materials & Equipment:
-
NMR Spectrometer (e.g., 400 MHz)
-
5 mm NMR tubes
-
Deuterated solvent (e.g., Chloroform-d, CDCl₃)
-
Synthesized compound (5-10 mg)
-
Pipettes and vials
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the synthesized compound and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Tune and shim the instrument to optimize the magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using a standard pulse sequence.
-
Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.
-
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. The residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C) can be used for calibration.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the synthesized compound.
Materials & Equipment:
-
Mass Spectrometer (e.g., with Electron Ionization - EI source)
-
Volatile solvent (e.g., methanol or dichloromethane)
-
Sample vials
Procedure:
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (approximately 1 mg/mL) in a volatile solvent.
-
Introduction: Introduce the sample into the ion source of the mass spectrometer. This can be done via direct infusion or through a gas chromatograph (GC-MS).
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Analysis: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range.
-
Data Interpretation: Analyze the resulting spectrum to identify the molecular ion peak(s) and characteristic fragment ions. For halogenated compounds, the isotopic pattern of the molecular ion is a key diagnostic feature.
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the spectral data validation of a synthesized compound.
Caption: Workflow for the synthesis, spectral analysis, and data validation of this compound.
References
A Comparative Study of Bases in the Buchwald-Hartwig Amination of 2-Bromo-4-phenylpyridine
For Researchers, Scientists, and Drug Development Professionals
The Buchwald-Hartwig amination is a cornerstone of modern organic synthesis, enabling the formation of crucial carbon-nitrogen bonds. The choice of base is a critical parameter that can significantly influence the yield, reaction rate, and substrate scope of this palladium-catalyzed cross-coupling reaction. This guide provides a comparative analysis of various bases for the amination of 2-Bromo-4-phenylpyridine, a key intermediate in the synthesis of various biologically active compounds.
While direct comparative studies on this compound are limited in the readily available literature, this guide draws upon experimental data from structurally analogous 2-bromopyridine derivatives to provide a strong predictive framework for reaction optimization.
Performance Comparison of Bases
The selection of an appropriate base is paramount for a successful Buchwald-Hartwig amination. The basicity, solubility, and steric hindrance of the base all play a crucial role in the catalytic cycle. Below is a summary of commonly used bases and their performance in the amination of 2-bromopyridine analogues.
| Base | Substrate | Amine | Catalyst System | Solvent | Temperature (°C) | Yield (%) |
| NaOt-Bu | 2-Bromo-4-methylpyridine | Morpholine | Pd₂(dba)₃ / XPhos | Toluene | 100 | 95 |
| KOt-Bu | 2-Bromo-1,3-estrone methyl ether | Aniline | Pd(OAc)₂ / X-Phos | Toluene | 150 (MW) | 92[1] |
| Cs₂CO₃ | 2-Bromo-4-methylpyridine | Aniline | Pd(OAc)₂ / Xantphos | Toluene | 110 | 75-85 (est.)[2] |
| K₂CO₃ | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ / BINAP | Toluene | 100 | 96[3] |
| DBU | 2-Bromopyridine | Benzamide | [Pd(cinnamyl)Cl]₂ / Xantphos | DMF | 140 | 83 |
Note: The reaction conditions, including the palladium precursor, ligand, and solvent, vary across these examples and can significantly influence the outcome. The provided yields are for analogous substrates and should be considered as a starting point for the optimization of the amination of this compound.
Experimental Protocols
Below are detailed experimental protocols for the Buchwald-Hartwig amination of a generic 2-bromopyridine, which can be adapted for this compound.
Protocol 1: Amination using Sodium tert-Butoxide (NaOt-Bu)
This protocol is a general procedure for the palladium-catalyzed amination of a 2-bromopyridine with a secondary amine like morpholine.[2]
Materials:
-
This compound (1.0 equiv)
-
Morpholine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1.5 mol%)
-
XPhos (3.0 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried Schlenk tube, add this compound, Pd₂(dba)₃, and XPhos.
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide.
-
Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).
-
Add anhydrous toluene via syringe, followed by the amine.
-
Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.
-
Stir the reaction mixture for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Amination using Cesium Carbonate (Cs₂CO₃)
This protocol provides a general procedure for the palladium-catalyzed amination of a 2-bromopyridine with a primary amine like aniline.[2]
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Xantphos (4 mol%)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk tube equipped with a magnetic stir bar, add this compound, aniline, cesium carbonate, Pd(OAc)₂, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas (repeat three times).
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Process
To further aid in the understanding of the experimental setup and the underlying chemical transformation, the following diagrams are provided.
References
A Researcher's Guide to Biaryl Pyridine Synthesis: A Comparative Analysis of Alternatives to 2-Bromo-4-phenylpyridine
For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds, particularly those containing a pyridine scaffold, is a foundational task in the creation of novel pharmaceuticals and functional materials. While halo-pyridines like 2-Bromo-4-phenylpyridine serve as common building blocks, a diverse array of alternative reagents and methodologies offers significant advantages in terms of efficiency, substrate scope, and functional group tolerance.
This guide provides an objective, data-driven comparison of the primary alternatives for constructing the biaryl pyridine core, moving beyond the use of pre-functionalized phenylpyridines. We will delve into the most prominent transition-metal-catalyzed cross-coupling reactions, evaluating the performance of various organometallic reagents. This analysis is supported by quantitative data from the literature and detailed experimental protocols to inform your synthetic strategy.
The "2-Pyridyl Problem": A Key Synthetic Challenge
A central challenge in pyridine chemistry is the often-problematic reactivity at the C2 position in cross-coupling reactions. The Lewis basic nitrogen atom can coordinate to the metal catalyst, leading to catalyst inhibition or deactivation. Furthermore, certain organometallic reagents at the 2-position, particularly 2-pyridylboronic acids used in Suzuki-Miyaura coupling, are notoriously unstable and prone to decomposition, resulting in low yields.[1][2] This has driven the development of more robust and reliable synthetic alternatives.
Comparative Analysis of Cross-Coupling Strategies
The synthesis of a biaryl pyridine, such as 4-phenylpyridine, can be approached by forming the central C-C bond between a pyridine ring and a phenyl ring. This can be achieved by coupling an organometallic derivative of one ring with a halide of the other. The choice of the organometallic component is critical and defines the reaction. Below, we compare the most prevalent strategies.
Negishi Coupling: The Organozinc Advantage
The Negishi coupling, which utilizes organozinc reagents, has emerged as a highly reliable method for biaryl pyridine synthesis.[3][4] Unlike their boronic acid counterparts, 2-pyridylzinc reagents exhibit greater stability and reactivity, often providing high yields under mild conditions with broad functional group tolerance.[3][5]
Key Advantages:
-
High Yields: Generally provides excellent yields for 2-pyridyl couplings.[6]
-
Mild Conditions: Reactions can often be performed at room temperature or with gentle heating.[6]
-
Functional Group Tolerance: Tolerates a wide range of functional groups, including esters, amines, and alcohols.[5]
Limitations:
-
Moisture Sensitivity: Organozinc reagents are moisture-sensitive and require anhydrous reaction conditions and inert atmospheres.
-
Reagent Preparation: Often requires the in situ preparation of the organozinc reagent from an organolithium or Grignard precursor.[3]
Suzuki-Miyaura Coupling: The Rise of Boron Surrogates
While the use of 2-pyridylboronic acids is challenging, the Suzuki-Miyaura reaction remains highly popular due to the operational simplicity and the general stability of boronic acids. To overcome the "2-pyridyl problem," more stable boron-based reagents have been developed.[2] These include potassium organotrifluoroborates, MIDA (N-methyliminodiacetic acid) boronates, and pyridine sulfinates, which offer enhanced stability and controlled release of the reactive species.[7][8]
Key Advantages:
-
Reagent Stability: Boronic acids and their derivatives are often air- and moisture-stable solids, simplifying handling.[7]
-
Green Chemistry: Can often be run in aqueous or alcoholic solvent systems.[7]
-
Commercial Availability: A vast library of boronic acids is commercially available.[9]
Limitations:
-
The 2-Pyridyl Problem: Standard 2-pyridylboronic acids often give poor yields.[2][8]
-
Base Sensitivity: The strong bases used can be incompatible with sensitive functional groups.
Kumada-Corriu Coupling: A Cost-Effective Grignard Approach
The Kumada-Corriu coupling was the first reported transition-metal-catalyzed cross-coupling reaction and utilizes readily available Grignard (organomagnesium) reagents.[10][11] This method is often the most cost-effective. However, the high reactivity of Grignard reagents limits their functional group compatibility. Recent advances have identified specific phosphine oxide ligands that can promote the challenging coupling of 2-pyridyl Grignard reagents.[12]
Key Advantages:
-
Low Cost: Grignard reagents are inexpensive and easily prepared.[10]
-
High Reactivity: The high nucleophilicity of Grignard reagents can drive difficult couplings.
Limitations:
-
Poor Functional Group Tolerance: Incompatible with acidic protons (e.g., alcohols, amines) and many carbonyl groups.[10]
-
Harsh Conditions: Can require higher temperatures compared to Negishi coupling.[12]
Stille Coupling: The Organotin Method
Stille coupling employs organostannanes (organotin compounds) and is known for its excellent functional group tolerance and insensitivity to moisture. However, the toxicity of tin reagents and the difficulty in removing tin byproducts have significantly limited its application in pharmaceutical and materials science.[6][13]
Key Advantages:
-
Excellent Functional Group Tolerance: One of the most tolerant cross-coupling methods.
-
Insensitivity to Air/Moisture: Organostannanes are generally stable and do not require strictly anhydrous conditions.
Limitations:
-
Toxicity: Organotin compounds are highly toxic.[13]
-
Purification Challenges: Removal of stoichiometric tin byproducts can be difficult.
-
Harsh Conditions: Often requires high temperatures and long reaction times.[6]
Direct C-H Arylation: A Modern, Atom-Eonomical Approach
Direct C-H arylation represents an ideal synthetic strategy, as it avoids the pre-functionalization (e.g., halogenation or metallation) of one of the coupling partners.[14] This approach involves the direct coupling of a pyridine C-H bond with an aryl halide or an equivalent arylating agent. While powerful, achieving high regioselectivity can be a significant challenge.[15][16]
Key Advantages:
-
Atom Economy: Reduces the number of synthetic steps and waste by avoiding pre-functionalization.[14]
-
Novel Reactivity: Enables the synthesis of structures that are difficult to access via traditional cross-coupling.
Limitations:
-
Regioselectivity: Controlling the site of C-H activation on the pyridine ring can be difficult.[15]
-
Harsh Conditions: Often requires high temperatures and strong oxidants.
-
Substrate Scope: The scope can be limited compared to traditional cross-coupling methods.
Quantitative Performance Comparison
To provide a clear comparison, the following table summarizes the performance of these alternative strategies for the synthesis of 2-phenylpyridine, a model biaryl pyridine compound.
| Coupling Method | Pyridine Reagent | Aryl Reagent | Catalyst System | Conditions | Yield (%) | Reference |
| Negishi | 2-Bromopyridine | Phenylzinc Chloride | Pd(PPh₃)₄ | THF, reflux | 97% | [5] |
| Negishi | 2-Pyridylzinc Bromide | Iodobenzene | Pd(dba)₂ / XPhos | THF, 60 °C | 95% | [13] |
| Suzuki | 2-Pyridyl MIDA boronate | 4-Iodotoluene | Pd(OAc)₂ / SPhos | Toluene/H₂O, 100 °C | 95% | [3] |
| Suzuki | Pyridine-2-sulfinate | 4-Bromobenzonitrile | Pd₂(dba)₃ / XPhos | Dioxane, 100 °C | 94% | [8] |
| Kumada | 2-Pyridylmagnesium Bromide | 4-Bromoanisole | Pd₂(dba)₃ / (1-Ad)₂P(O)H | THF, 60 °C | 94% | [12] |
| Stille | 2-(Tributylstannyl)pyridine | Iodobenzene | Pd(PPh₃)₄ | Toluene, reflux | 85% | [6] |
| C-H Arylation | Pyridine | Phenylboronic Acid | Pd(OAc)₂ / Ag₂CO₃ | Dioxane, 120 °C | 82% | [17] |
Note: Yields are highly substrate and condition dependent. This table provides representative examples for comparison.
Experimental Workflow and Method Selection
Choosing the optimal synthetic route depends on several factors including available starting materials, required functional group tolerance, and scalability. The following diagram illustrates a logical workflow for selecting a suitable biaryl pyridine synthesis strategy.
Caption: Logical workflow for selecting a biaryl pyridine synthesis method.
Mechanism Overview: A Comparative Look at Catalytic Cycles
While each named reaction is unique, the core catalytic cycles of Negishi, Suzuki, and Kumada couplings share a common mechanistic framework involving a palladium catalyst. Understanding these cycles helps in troubleshooting and optimizing reactions. The key differentiating step is transmetalation, where the organometallic reagent transfers its organic group to the palladium center.
Caption: Simplified comparison of key cross-coupling catalytic cycles.
Representative Experimental Protocols
Protocol 1: Negishi Coupling of 2-Bromopyridine with Phenylzinc Chloride
This protocol is adapted from literature procedures for the synthesis of 2-phenylpyridine.[5]
-
Preparation of Phenylzinc Chloride: In a flame-dried, two-necked flask under an argon atmosphere, place magnesium turnings (1.2 eq). Add a solution of bromobenzene (1.1 eq) in anhydrous tetrahydrofuran (THF) dropwise to initiate Grignard formation. After formation is complete, cool the solution to 0 °C. To this solution, add a solution of zinc chloride (ZnCl₂, 1.1 eq) in anhydrous THF dropwise. Stir the resulting slurry at room temperature for 1 hour to form the phenylzinc chloride reagent.
-
Coupling Reaction: In a separate flame-dried flask under argon, dissolve 2-bromopyridine (1.0 eq) and tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq) in anhydrous THF.
-
To this solution, add the freshly prepared phenylzinc chloride solution via cannula.
-
Heat the reaction mixture to reflux and monitor by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2-phenylpyridine.
Protocol 2: Suzuki-Miyaura Coupling using a 2-Pyridyl MIDA Boronate
This protocol is a representative procedure for using stabilized boron reagents.[3]
-
Reaction Setup: To a reaction vial, add the 2-pyridyl MIDA boronate (1.2 eq), the aryl halide (e.g., 4-iodotoluene, 1.0 eq), palladium(II) acetate [Pd(OAc)₂] (0.02 eq), SPhos (0.04 eq), and potassium phosphate (K₃PO₄, 3.0 eq).
-
Seal the vial and evacuate and backfill with argon three times.
-
Add degassed toluene and degassed water (typically in a 5:1 to 10:1 ratio).
-
Heat the mixture in a preheated oil bath at 100 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate and water.
-
Separate the layers, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield the desired biaryl pyridine.
Conclusion
The synthesis of biaryl pyridines is a mature field with a rich variety of methodologies available to the modern chemist. While traditional approaches using pre-functionalized building blocks are effective, a deep understanding of the alternative cross-coupling reactions provides a more versatile and powerful toolkit.
For challenging 2-pyridyl couplings, Negishi coupling often provides the most robust and high-yielding route, provided the requisite anhydrous conditions are met. For operational simplicity and greener conditions, Suzuki-Miyaura coupling with stabilized boron reagents like MIDA boronates or sulfinates is an excellent choice. When cost is the primary driver and functional groups are absent, Kumada-Corriu coupling remains a viable option. Finally, as the field moves towards greater efficiency, direct C-H arylation offers an exciting, atom-economical path forward, though challenges in selectivity remain.
By carefully considering the factors of substrate scope, functional group tolerance, cost, and operational complexity, researchers can select the optimal strategy to efficiently access their target biaryl pyridine structures.
References
- 1. researchgate.net [researchgate.net]
- 2. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. books.rsc.org [books.rsc.org]
- 4. Negishi coupling - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 10. Kumada Coupling [organic-chemistry.org]
- 11. Kumada coupling - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 16. researchgate.net [researchgate.net]
- 17. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmarking Guide to 2-Bromo-4-phenylpyridine in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, cross-coupling reactions are an indispensable tool for the construction of complex molecular architectures. Pyridine derivatives, in particular, are of immense interest due to their prevalence in pharmaceuticals and functional materials. This guide provides a comprehensive performance comparison of 2-Bromo-4-phenylpyridine and its halogenated analogs—2-chloro-4-phenylpyridine and 2-iodo-4-phenylpyridine—in three of the most powerful cross-coupling methodologies: Suzuki, Heck, and Sonogashira reactions. The data presented herein, synthesized from literature and chemical documentation, is intended to guide substrate selection and reaction optimization for researchers in drug discovery and development.
The Halogen Effect: A Reactivity Overview
The choice of the halogen atom on the pyridine ring is a critical parameter that dictates the reactivity of the substrate in palladium-catalyzed cross-coupling reactions. The generally accepted order of reactivity for aryl halides is I > Br > Cl.[1][2] This trend is primarily attributed to the bond dissociation energies of the carbon-halogen bond, with the weaker C-I bond undergoing oxidative addition to the palladium(0) catalyst more readily than the C-Br and C-Cl bonds.[2] Consequently, 2-iodo-4-phenylpyridine is expected to be the most reactive, followed by this compound, and lastly, 2-chloro-4-phenylpyridine, which often requires more forcing reaction conditions or specialized catalyst systems to achieve comparable yields.
Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds. The following table summarizes the comparative performance of 2-halo-4-phenylpyridines in a typical Suzuki coupling with phenylboronic acid.
| Substrate | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 2,4-Diphenylpyridine | Pd(dppf)Cl₂ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-120 | ~12 | Good to Excellent (est. 80-95%) [3] |
| 2-Chloro-4-phenylpyridine | 2,4-Diphenylpyridine | Pd₂(dba)₃ / XPhos | K₃PO₄ | Toluene | 100-120 | ~24 | Moderate to Good (est. 60-80%) |
| 2-Iodo-4-phenylpyridine | 2,4-Diphenylpyridine | Pd(PPh₃)₄ | Na₂CO₃ | DME/H₂O | Room Temp - 80 | ~6 | Excellent (est. >90%)[2] |
Note: The yields are estimated based on typical reactivities of analogous halopyridines and may vary depending on the specific reaction conditions and coupling partners.
Performance in Heck Coupling
The Heck reaction provides a powerful means to form carbon-carbon bonds by coupling an aryl halide with an alkene. Below is a comparative overview of the performance of 2-halo-4-phenylpyridines in a Heck reaction with styrene.
| Substrate | Product | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Phenyl-2-styrylpyridine | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 100 | ~24 | Good (est. 70-85%) [4] |
| 2-Chloro-4-phenylpyridine | 4-Phenyl-2-styrylpyridine | Pd(OAc)₂ / Buchwald Ligand | Cs₂CO₃ | 1,4-Dioxane | 120-140 | ~36 | Moderate (est. 50-70%) |
| 2-Iodo-4-phenylpyridine | 4-Phenyl-2-styrylpyridine | Pd(OAc)₂ | Et₃N | DMF | 80-100 | ~12 | Very Good (est. >85%) |
Note: The yields are estimated based on typical reactivities of analogous halopyridines and may vary depending on the specific reaction conditions and alkene coupling partner.
Performance in Sonogashira Coupling
The Sonogashira coupling is the premier method for the synthesis of aryl alkynes. The following table compares the performance of 2-halo-4-phenylpyridines in a typical Sonogashira coupling with phenylacetylene.
| Substrate | Product | Catalyst System | Co-catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| This compound | 4-Phenyl-2-(phenylethynyl)pyridine | PdCl₂(PPh₃)₂ | CuI | Et₃N | DMF | 60-80 | ~6 | Good to Excellent (est. 80-95%) [5] |
| 2-Chloro-4-phenylpyridine | 4-Phenyl-2-(phenylethynyl)pyridine | Pd(PPh₃)₄ / P(t-Bu)₃ | CuI | i-Pr₂NH | Dioxane | 100-120 | ~24 | Moderate (est. 50-70%) |
| 2-Iodo-4-phenylpyridine | 4-Phenyl-2-(phenylethynyl)pyridine | Pd(PPh₃)₄ | CuI | Et₃N | THF | Room Temp | ~3 | Excellent (est. >95%)[6] |
Note: The yields are estimated based on typical reactivities of analogous halopyridines and may vary depending on the specific reaction conditions and alkyne coupling partner.
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for successful synthesis. The following are generalized procedures for the Suzuki-Miyaura, Heck, and Sonogashira reactions involving a 2-halopyridine. These protocols are intended as a starting point and may require optimization for specific substrates and scales.
Suzuki-Miyaura Coupling of a 2-Halopyridine[7]
Materials:
-
2-Halopyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane/H₂O, 4:1)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask or reaction vial, add the 2-halopyridine, arylboronic acid, base, and palladium catalyst.
-
Seal the vessel and evacuate and backfill with an inert gas three times to ensure an oxygen-free environment.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Heck Coupling of a 2-Halopyridine[4]
Materials:
-
2-Halopyridine (1.0 equiv)
-
Alkene (e.g., Styrene, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 3 mol%)
-
Ligand (e.g., P(o-tol)₃, 6 mol%)
-
Base (e.g., Et₃N, 1.5 equiv)
-
Anhydrous solvent (e.g., DMF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the 2-halopyridine, palladium catalyst, and ligand.
-
Add the anhydrous solvent and base.
-
Add the alkene to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling of a 2-Halopyridine[6]
Materials:
-
2-Halopyridine (1.0 equiv)
-
Terminal alkyne (e.g., Phenylacetylene, 1.1 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Et₃N, anhydrous and degassed)
-
Anhydrous and degassed solvent (e.g., THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the 2-halopyridine, palladium catalyst, and copper(I) iodide.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous and degassed solvent and amine base via syringe.
-
Stir the mixture at room temperature for 10 minutes.
-
Add the terminal alkyne dropwise via syringe.
-
Stir the reaction at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizing the Synthetic Workflow
To aid in experimental planning, the following diagrams illustrate the general catalytic cycle for these cross-coupling reactions and a typical experimental workflow.
References
Safety Operating Guide
Navigating the Safe Disposal of 2-Bromo-4-phenylpyridine: A Procedural Guide
For researchers and professionals in the field of drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step operational plan for the proper disposal of 2-Bromo-4-phenylpyridine, ensuring compliance with safety protocols and regulatory standards.
Immediate Safety and Handling Protocols
This compound is a chemical compound that requires careful handling due to its potential hazards. The following table summarizes its key safety information.
| Hazard Classification | GHS Hazard Statements | Precautionary Statements |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | P264: Wash skin thoroughly after handling. |
| Skin Irritation (Category 2) | H315: Causes skin irritation | P270: Do not eat, drink or smoke when using this product. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation | P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. |
| Specific target organ toxicity — single exposure (Category 3), Respiratory system | H335: May cause respiratory irritation | P501: Dispose of contents/container to an approved waste disposal plant. |
Prior to handling, it is imperative to consult the specific Safety Data Sheet (SDS) for this compound.
Operational Disposal Plan: A Step-by-Step Approach
The proper disposal of this compound waste is a critical process that involves segregation, containment, labeling, and transfer.
Step 1: Waste Segregation
All materials that have come into contact with this compound must be considered hazardous waste. This includes:
-
Pure or unreacted this compound
-
Solutions containing this compound
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats
-
Contaminated labware, including pipette tips, vials, and filter paper
This waste stream should be kept separate from other laboratory waste to prevent cross-contamination and ensure proper disposal.
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible hazardous waste container. High-density polyethylene (HDPE) containers are generally suitable.
-
Secure Containment: Ensure the container has a secure, tight-fitting lid to prevent spills and the release of vapors.
-
Fill Level: Do not overfill the container. It is recommended to fill it to no more than 80% of its capacity to allow for expansion and prevent splashing during transport.
Step 3: Labeling
Proper labeling is crucial for the identification and safe handling of hazardous waste. The label on the waste container must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The CAS Number: 54151-74-5
-
The associated hazards (e.g., "Harmful," "Irritant")
-
The accumulation start date
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area that is:
-
Well-ventilated
-
Secure and under the control of the laboratory personnel
-
Away from incompatible materials, such as strong oxidizing agents
Step 5: Disposal
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company. Do not attempt to dispose of this compound down the drain or in regular trash.[1]
Experimental Protocols for Disposal
Currently, there are no established and widely accepted experimental protocols for the chemical neutralization or degradation of this compound at a laboratory scale for disposal purposes. The standard and regulatory-compliant method of disposal is through a licensed hazardous waste management company, which typically employs high-temperature incineration.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
Essential Safety and Operational Guide for 2-Bromo-4-phenylpyridine
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 2-Bromo-4-phenylpyridine. Adherence to these protocols is essential for ensuring personal safety and minimizing environmental impact.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 54151-74-5
-
Molecular Formula: C11H8BrN
Hazard Summary: this compound is a hazardous substance that requires careful handling. Key hazards include:
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent exposure.
| PPE Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber)[8][9] | To prevent skin contact. Fatal if absorbed through the skin.[3] |
| Eye Protection | Safety glasses with side-shields or chemical safety goggles.[7][10] A face shield is recommended when there is a splash hazard.[11] | To protect eyes from splashes and irritation.[3][4] |
| Skin and Body Protection | Standard laboratory coat.[8][10] Consider a chemical-resistant apron for larger quantities. | To protect clothing and underlying skin from contamination.[12] |
| Respiratory Protection | Use exclusively in a certified chemical fume hood.[9][13] | To avoid inhalation of dust, mists, or vapors, which can cause respiratory irritation.[3][5] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a safety shower and eyewash station are readily accessible and have been recently tested.[7]
-
Work exclusively within a properly functioning chemical fume hood to minimize inhalation exposure.[9][13]
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[3][13]
2. Donning PPE:
-
Inspect all PPE for damage before use.
-
Don a lab coat, ensuring it is fully buttoned.
-
Put on safety glasses or goggles.
-
Wash and dry hands thoroughly before putting on gloves.
-
Select the correct size and type of chemical-resistant gloves (nitrile is a good general choice).[14]
-
Ensure gloves overlap the cuffs of the lab coat.[11]
3. Chemical Handling:
-
Handle this compound as a solid.
-
Carefully weigh the required amount in the fume hood. Avoid creating dust.
-
If transferring the substance, use spark-proof tools.[13]
-
Ground and bond the container and receiving equipment to prevent static discharge.[3][13]
-
Do not get the chemical in your eyes, on your skin, or on your clothing.[3][13]
-
Do not eat, drink, or smoke when using this product.[3]
4. Doffing PPE:
-
Remove gloves first, peeling them off from the cuff to the fingertips without touching the outer surface.
-
Dispose of gloves in the designated hazardous waste container.
-
Remove the lab coat, turning it inside out to contain any contamination.
-
Remove eye protection.
Emergency Procedures
| Situation | Protocol |
| Skin Contact | Immediately take off all contaminated clothing.[6] Wash the affected area with plenty of soap and water for at least 15 minutes.[7][8][15] Seek immediate medical attention as skin contact can be fatal.[3] |
| Eye Contact | Immediately rinse cautiously with water for several minutes, including under the eyelids.[7][13] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[7][13] If breathing is difficult or stops, provide artificial respiration.[7] Seek immediate medical attention.[13] |
| Ingestion | Do NOT induce vomiting.[13] Rinse the mouth with water.[13][15] Seek immediate medical attention.[13] |
| Spill | Evacuate the area.[10] For small spills, absorb the material with an inert, non-combustible absorbent such as vermiculite or sand.[10] For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.[10] |
Disposal Plan
All materials contaminated with this compound must be treated as hazardous waste.
1. Waste Segregation and Collection:
-
Collect all waste, including unused product, contaminated consumables (e.g., pipette tips, gloves, absorbent pads), and empty containers, in a designated hazardous waste container.[10]
-
Do not mix this waste with other waste streams.[3]
-
The container must be made of a compatible material, be in good condition, and kept securely closed.[10]
2. Labeling and Storage:
-
Clearly label the hazardous waste container with "Hazardous Waste" and the full chemical name: "this compound".
-
Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area away from incompatible materials such as strong oxidizing agents.[10][13]
3. Final Disposal:
-
Dispose of the contents and container through an approved and licensed waste disposal company.[3][7][13] Adhere strictly to all federal, state, and local regulations for hazardous waste disposal.[3][4][10]
Workflow for Handling this compound
References
- 1. This compound | C11H8BrN | CID 104700 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. scbt.com [scbt.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. aksci.com [aksci.com]
- 6. jubilantingrevia.com [jubilantingrevia.com]
- 7. fishersci.com [fishersci.com]
- 8. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 9. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 10. benchchem.com [benchchem.com]
- 11. pppmag.com [pppmag.com]
- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 13. fishersci.com [fishersci.com]
- 14. research.arizona.edu [research.arizona.edu]
- 15. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
